This compound is sourced from both the plant kingdom and through microbial biosynthesis.
Plant Sources this compound occurs naturally in several plants, often as a component of their essential oils [1] [2]:
| Source Type | Specific Examples |
|---|---|
| Essential Oils | Rue oil (Ruta graveolens), Palm kernel oil, Soya bean oil [1] [2] |
| Fruits & Vegetables | Bananas, cloves, ginger, guava, strawberries, wild-grown tomatoes, raspberry, blackberry, peach, black currant buds [1] [2] |
| Leafy Vegetables | Houttuynia cordata [1] |
Microbial Synthesis Several bacteria naturally produce this compound as a volatile organic compound (VOC), which can act as a biocontrol agent against plant pathogens [3]:
| Bacterial Strain | Context of Production | Associated Function |
|---|---|---|
| Paenibacillus polymyxa KM2501-1 | Fermentation broth [4] | Nematicidal and repellent activity |
| Pseudomonas chlororaphis subsp. aureofaciens SPS-41 | Rhizosphere of sweet potato; identified via VOC analysis [3] | Antifungal activity |
The following table summarizes key experimental data on the biological activities of this compound from recent research:
| Organism | Activity Type | Effective Concentration / Key Finding | Experimental Context | Citation |
|---|---|---|---|---|
| Caenorhabditis elegans | Repellent | 1-5 mg/mL | Triggers repellent behavior via AWB olfactory neurons [4] | |
| Caenorhabditis elegans | Nematicidal | 0.06-0.08 mg/mL | Induces lysosomal rupture and cell necrosis [4] | |
| Meloidogyne incognita (root-knot nematode) | Nematicidal | EC50/1d = 20.6 μg/mL | In vitro juvenile paralysis assay [5] | |
| Meloidogyne javanica (root-knot nematode) | Nematicidal | EC50/1d = 22.5 μg/mL | In vitro juvenile paralysis assay [5] | |
| Fungal Pathogens | Antifungal | Identified as a major VOC | Part of a blend of volatiles from Pseudomonas chlororaphis with strong antifungal activity [3] |
Research using C. elegans as a model organism has revealed a dual-action mechanism for this compound.
Repellent Signaling Pathway The repellent effect is mediated by the nematode's olfactory system [4]. The following diagram illustrates the signaling pathway:
Repellent signaling pathway of this compound in C. elegans.
Nematicidal Mechanism via Lysosomal Disruption The contact-killing effect occurs through a cascade of cellular events leading to necrosis [4]:
Key Experimental Workflow for Nematicidal Activity Evaluation The following diagram outlines a standard protocol for assessing the nematicidal effects of this compound, based on studies of M. incognita and C. elegans [5] [4]:
General workflow for evaluating nematicidal activity of this compound.
Detailed In Vitro Protocol for Nematode Paralysis Assay This protocol is adapted from methods used to evaluate this compound against root-knot nematodes (Meloidogyne spp.) [5]:
This compound is a versatile natural compound with a well-documented dual-action mechanism. Its presence in various plants and production by specific bacteria highlight its ecological role in defense. For research and development professionals, its defined repellent and nematicidal pathways, particularly the targeting of Hsp70 A and V-ATPase A leading to lysosomal disruption, offer promising avenues for developing novel biocontrol agents and pharmaceuticals.
2-Undecanone (C₁₁H₂₂O) is a medium-chain methyl ketone and volatile organic compound (VOC) produced by the opportunistic pathogen Pseudomonas aeruginosa. This metabolite has recently been identified as a significant virulence factor that directly modulates host immune responses, particularly through interactions with neutrophils—the primary cellular defenders against P. aeruginosa infections [1] [2]. The discovery of this compound's immunomodulatory activity represents an important advancement in understanding how bacterial metabolites contribute to immune evasion strategies and pathogenesis beyond traditional virulence mechanisms [3]. Research indicates that this compound is produced during active infection and can be detected in both in vitro bacterial cultures and in vivo infection models, with concentrations reaching biologically active levels in host tissues [1] [2].
The significance of this compound extends beyond its direct immunological effects, as it belongs to a broader class of bacterial VOCs that serve as chemical mediators in host-pathogen interactions. While P. aeruginosa produces numerous VOCs including hydrogen cyanide, methyl thiocyanate, 2-aminoacetophenone, and various sulfur compounds, this compound appears to play a particularly important role in modulating early innate immune responses [3]. Understanding the production, mechanism of action, and immunological consequences of this compound exposure provides valuable insights for developing novel therapeutic strategies against persistent P. aeruginosa infections, especially in immunocompromised patients and those with cystic fibrosis, chronic obstructive pulmonary disease, or ventilator-associated pneumonia [1] [3].
Table 1: this compound Concentrations Across Experimental Systems
| Experimental System | Concentration Range | Detection Method | Biological Context |
|---|---|---|---|
| In vivo peritoneal fluid (P. aeruginosa-infected mice) | 1.48 μM ± 1.17 μM (measured); ~200 μM (calculated in vivo) | GC-MS | Systemic infection model |
| In vitro repellent activity (C. elegans) | 1-5 mg/mL | Chemotaxis assay | Nematode avoidance behavior |
| In vitro nematicidal activity (C. elegans) | 0.06-0.08 mg/mL | Mortality assessment | Direct toxicity to nematodes |
The concentration-dependent effects of this compound are evident across different biological systems. In murine infection models, this compound reaches concentrations sufficient to modulate neutrophil function (approximately 200 μM) [1] [2]. In contrast, studies using C. elegans demonstrate that this metabolite exhibits biphasic activity, functioning as a repellent at higher concentrations (1-5 mg/mL) while exerting direct nematicidal effects at lower concentrations (0.06-0.08 mg/mL) [4]. This concentration-dependent duality suggests that this compound may serve different biological functions depending on its local concentration and the target organism.
Table 2: Quantitative Effects of this compound on Neutrophil Functions
| Neutrophil Function | Effect of this compound Alone | Effect on LPS-Induced Responses | Measurement Assay |
|---|---|---|---|
| Chemotactic migration | Significant increase | Not tested | Boyden chamber assay |
| ROS generation | Significant increase | Significant inhibition | DCFH-DA fluorescence |
| Degranulation | Significant increase | Not tested | ELISA for surface markers |
| Bactericidal activity | No significant change | Significant inhibition | Bacterial survival count |
| NET formation | Not induced | Significant inhibition | Microscopy/DNA release |
| Cytokine production (TNF-α, IL-6, IL-1β, IL-10) | No induction | Significant inhibition | ELISA/multiplex assays |
| Cell viability (2h, 12h) | No effect | Significant decrease | MTT/Annexin V assays |
The quantitative effects of this compound on neutrophil functions reveal a complex immunomodulatory pattern. When administered alone, this compound activates several neutrophil functions, including chemotactic migration, reactive oxygen species (ROS) generation, and degranulation [1] [2]. However, in the presence of bacterial lipopolysaccharide (LPS), this compound strongly suppresses multiple LPS-induced immune responses, including NET formation, cytokine production, and bactericidal activity [1]. This paradoxical effect suggests that this compound may function as a context-dependent immunomodulator, initially attracting neutrophils to infection sites while simultaneously suppressing their antimicrobial functions once bacteria are established.
The molecular mechanisms through which this compound modulates neutrophil activity involve specific signaling cascades and receptor interactions. Research indicates that this compound stimulates neutrophils through a Gαi-protein coupled receptor (GPCR) pathway that activates phospholipase C (PLC), leading to increased intracellular calcium mobilization and activation of key signaling kinases including ERK and Akt [1] [2]. The diagram below illustrates the signaling pathway through which this compound modulates neutrophil activity:
This compound neutrophil signaling pathway.
When neutrophils are simultaneously exposed to this compound and LPS, a different signaling pattern emerges. Instead of enhancing immune activation, this compound interferes with TLR4 downstream signaling, reducing LPS-induced phosphorylation of ERK and Akt, suppressing NF-κB activation, and promoting caspase-3-mediated apoptosis [1] [2]. This results in significantly reduced neutrophil viability under inflammatory conditions and diminished bactericidal capacity. The diagram below illustrates the immunomodulatory effects of this compound on LPS-induced neutrophil responses:
Immunomodulatory effects of this compound on LPS-induced neutrophil responses.
The dual nature of this compound's effects on neutrophil function represents a sophisticated bacterial immune evasion strategy. Initially, this compound acts as a chemoattractant, recruiting neutrophils to infection sites through Gαi-PLC signaling pathway activation [1] [2]. This early activation might benefit the host by promoting rapid neutrophil recruitment. However, once neutrophils encounter both this compound and bacterial components like LPS, the metabolite induces functional reprogramming that suppresses critical antimicrobial functions including NET formation, ROS production, and cytokine secretion while promoting apoptotic pathways [1].
This immunomodulatory strategy is particularly effective because it targets multiple aspects of neutrophil function simultaneously. By reducing LPS-induced ROS generation, this compound indirectly limits NETosis, as NET formation depends on ROS production [1]. Additionally, by shifting neutrophil fate from NETosis to apoptosis through Akt pathway modulation, this compound promotes earlier resolution of neutrophil responses, potentially limiting their antimicrobial effectiveness [1] [2]. The ability of this compound to suppress multiple LPS-induced cytokines (TNF-α, IL-6, IL-1β, IL-10) further demonstrates its broad immunosuppressive effects in the context of inflammatory stimulation [1].
The identification and quantification of this compound from P. aeruginosa requires specialized approaches for volatile compound analysis. The following protocol outlines the key methodological steps based on published studies [1] [3] [2]:
Sample Preparation: For in vivo detection, peritoneal fluid is collected from P. aeruginosa-infected mice 12 hours post-infection using 2 mL PBS lavage. For in vitro studies, P. aeruginosa strains are cultured in appropriate media (e.g., LB, minimal media, or synthetic CF sputum medium) to stationary phase [1] [3].
VOC Extraction: Solid-phase microextraction (SPME) fibers are used to capture volatile compounds from sample headspace. Alternative methods include purge-and-trap concentration or direct injection of liquid samples [3].
GC-MS Analysis:
Compound Identification: this compound is identified by comparison with authentic standards using retention time (typically ~12-14 minutes under conditions described) and mass spectral matching (characteristic ions: m/z 58, 71, 85, 114) [1] [3].
Quantification: External calibration curve constructed using pure this compound standards (typically 5 nM to 5 mM range). Internal standards (e.g., deuterated analogs) can be added for improved accuracy [1].
This protocol has been successfully applied to detect this compound in both in vitro bacterial cultures and in vivo infection models, with a reported detection limit of approximately 5 nM under optimal conditions [1].
Comprehensive assessment of this compound's effects on neutrophil function involves multiple complementary assays [1] [2]:
Chemotaxis Migration Assay:
Reactive Oxygen Species (ROS) Generation:
Bactericidal Activity Assay:
NET Formation Assay:
These protocols have demonstrated that this compound at concentrations of 50-200 μM significantly modulates neutrophil functions, with particularly strong inhibition of LPS-induced responses [1].
The production of this compound by P. aeruginosa has significant clinical implications, particularly for chronic respiratory diseases. P. aeruginosa infections are a major cause of morbidity and mortality in patients with cystic fibrosis (CF), chronic obstructive pulmonary disease (COPD), and ventilator-associated pneumonia (VAP) [3]. The detection of this compound and other VOCs in patient samples offers potential for non-invasive diagnostics through breath analysis, sputum examination, or other bodily fluid testing [3]. Research indicates that VOC profiles can distinguish between different pathogens and potentially between acute and chronic infection stages [3].
However, significant challenges remain in translating these findings to clinical practice. The VOC profiles produced by P. aeruginosa show considerable variation depending on bacterial strain, growth conditions (planktonic vs. biofilm), growth medium, and infection stage [3] [5]. Additionally, host factors such as inflammation status, diet, and smoking history can influence VOC patterns [3]. Despite these challenges, the strong association between specific VOCs like this compound and active P. aeruginosa infections suggests continued investigation into their diagnostic utility is warranted.
The immunomodulatory properties of this compound present intriguing possibilities for therapeutic intervention. Potential strategies include:
Future research should focus on elucidating the specific receptor through which this compound acts on neutrophils, as this remains unidentified [1] [2]. Additionally, more comprehensive studies are needed to understand how this compound production is regulated in different infection contexts and how it interacts with other bacterial virulence factors. The development of standardized protocols for this compound detection and neutrophil function assessment across laboratories would facilitate comparison of results and accelerate translational applications [1] [3].
For researchers looking to replicate key findings, here are the methodologies from the cited studies.
This protocol outlines the methods for studying the dual role of 2-Undecanone in neutrophil activation and suppression.
This protocol describes the methods used to determine the dual repellent and toxic effects of this compound on nematodes.
lim-4 mutants for AWB neurons) and repeat the assay to identify neurons required for sensing the compound.rnyEx109 expressing d3cpv). Treat the worms with this compound and measure the change in the FRET ratio using fluorescence microscopy. An increase in the FRET ratio indicates a rise in intracellular calcium concentration.For R&D and scale-up considerations, the basic chemical profile and market context of this compound are provided below.
| Property | Specification |
|---|---|
| CAS Number | 112-12-9 [3] [4] |
| Molecular Formula | C₁₁H₂₂O [3] [4] |
| Molecular Weight | 170.29 g/mol [3] [4] |
| Physical Form | Clear, colorless to light yellow liquid [4] |
| Odor | Waxy, fruity, creamy, citrus-like [4] |
| Boiling Point | 231-232 °C [4] |
| Solubility | Soluble in chloroform, DMSO, acetone; insoluble in water [3] [4] |
The compound finds applications in pharmaceuticals, flavors, and fragrances, with a global market that is steadily growing. This growth is driven by demand for natural ingredients and its use as a pharmaceutical intermediate [5] [6]. Leading players are primarily specialty chemical manufacturers [6].
The following diagrams illustrate the key molecular mechanisms of this compound action based on the reviewed studies.
This diagram shows the dual role of this compound: it activates neutrophils via a Gαi-PLC pathway but suppresses their defense functions when combined with bacterial LPS [1].
This chart outlines the two-pronged mechanism against nematodes: repellency mediated by AWB neurons and contact toxicity via lysosomal disruption leading to cell death [2].
This compound (CAS 112-12-9) is a medium-chain methyl ketone with significant commercial potential across pharmaceutical, agrochemical, and flavor/fragrance industries. This C11 compound consists of an 11-carbon chain with a ketone functional group at the second carbon position. It occurs naturally in various plants, microorganisms, and insects, where it functions as a semiochemical and defense metabolite. Recent advances in metabolic engineering have enabled efficient microbial production of this compound, overcoming the limitations of traditional extraction methods that yield only small quantities from natural sources. The compound's bioactive properties include nematicidal, antimicrobial, and immunomodulatory activities, making it a compelling subject for drug development and agricultural applications [1] [2].
The growing demand for sustainable production methods has driven research into biological synthesis routes. Microbial platforms including Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas species have been successfully engineered to produce this compound from renewable resources. Understanding the biosynthetic pathways, regulatory mechanisms, and host interactions of this compound provides researchers with valuable insights for developing production optimization strategies and exploring novel applications in human health and agriculture [3] [4].
The primary biosynthetic route for this compound production in engineered microbes centers on the fatty acid β-oxidation cycle. This pathway involves four enzymatic steps that sequentially shorten fatty acid chains, producing acetyl-CoA units and generating various intermediate metabolites. For this compound production, researchers have implemented strategic interventions in this cycle:
Recent work has demonstrated that the FadM homolog from Providencia sneebia exhibits superior activity on medium-chain β-ketoacyl-CoA substrates compared to the native E. coli enzyme, resulting in significantly enhanced production of this compound and other methyl ketones [3].
Different microbial hosts present unique advantages and challenges for this compound biosynthesis, necessitating specialized engineering approaches:
Table 1: Comparison of this compound Production in Engine Microbial Hosts
| Host Organism | Engineering Strategy | Key Modifications | Maximum Titer | Reference |
|---|
| Escherichia coli | Peroxisomal & cytosolic β-oxidation | • Chain-length specific acyl-ACP thioesterases • Blocked β-oxidation cycle • Active β-ketoacyl-CoA thioesterases • FadM from P. sneebia | 4.4 g/L total medium-chain methyl ketones | [3] | | Saccharomyces cerevisiae | Dual β-oxidation pathway + TF engineering | • Peroxisomal & cytosolic pathways • Enhanced acyl-CoA supply • Reduced lipid competition • Transcription factor Adr1 overexpression | 845 mg/L methyl ketones | [4] | | Pseudomonas taiwanensis | Optimized β-oxidation | • Truncated β-oxidation cycle • Enhanced precursor supply • Process optimization | 9.8 g/L methyl ketones (highest reported) | [4] |
E. coli Engineering:
S. cerevisiae Engineering:
The following diagram illustrates the primary metabolic engineering strategies for this compound production in microbial systems:
Figure 1: Engineered Biosynthesis Pathway for this compound Production in Microbial Systems. Key engineering strategies (red) include thioesterase expression for precursor supply, acyl-CoA oxidase (AOx) enhancement, β-ketoacyl-CoA thioesterase (FadM) overexpression, and thiolase knockout to prevent further β-oxidation [3] [4].
This compound exhibits potent nematicidal activity against both free-living (Caenorhabditis elegans) and plant-parasitic (Meloidogyne incognita) nematodes through a dual-action mechanism involving both repellency and direct toxicity:
Repellent Activity: At concentrations of 1-5 mg/mL, this compound is detected by AWB olfactory sensory neurons in C. elegans, triggering repellent behavior that prevents nematodes from approaching treated areas. This response is mediated through cGMP signaling pathways involving tax-2/tax-4 cyclic nucleotide-gated channels and downstream components including odr-1 and daf-11 [2].
Contact Toxicity: At lower concentrations (0.06-0.08 mg/mL), this compound exerts direct nematicidal effects through:
Molecular targets for the contact killing effect include Hsp70 A and V-ATPase A, which play crucial roles in maintaining lysosomal membrane integrity. The dual-action mode decreases nematode tolerance to the compound and extends its efficacy duration, making it particularly valuable for agricultural applications [2].
In mammalian systems, this compound demonstrates complex immunomodulatory properties as evidenced in studies with Pseudomonas aeruginosa infections:
Neutrophil Activation: this compound alone activates neutrophil migration, degranulation, and ROS generation through a Gαi-phospholipase C (PLC) pathway, involving intracellular calcium increase and transient activation of ERK and Akt kinases [1].
Immunosuppressive Effects: Despite its initial activating effects, this compound strongly suppresses LPS-induced immune responses by:
This immunomodulatory activity represents a potential bacterial immune evasion strategy, where P. aeruginosa-derived this compound limits host defense mechanisms by modulating neutrophil function [1].
The following diagram illustrates the complex signaling mechanisms of this compound in nematode and mammalian systems:
Figure 2: Dual Signaling Mechanisms of this compound in Nematode and Mammalian Systems. This compound exhibits concentration-dependent effects through multiple targets, including repellency and necrosis in nematodes, and immunomodulation in mammalian systems [1] [2].
Gas Chromatography-Mass Spectrometry (GC-MS) represents the gold standard for identification and quantification of this compound in both microbial production systems and biological samples:
Sample Preparation:
GC-MS Parameters:
Quantification:
Chemotaxis and Repellency Assays:
Nematicidal Activity Assays:
Calcium Imaging and Lysosomal Integrity Assays:
Neutrophil Isolation and Culture:
Functional Assays:
Signaling Pathway Analysis:
Table 2: Optimization Strategies for Enhanced this compound Production
| Strategy Category | Specific Approaches | Impact on Titer | Key Findings |
|---|
| Pathway Engineering | • β-oxidation truncation (ΔfadA, ΔPOT1) • Heterologous thioesterases (FadM variants) • Acyl-ACP thioesterase expression | 3-5 fold improvement | FadM from P. sneebia showed highest activity on C11 substrates [3] | | Host Engineering | • Transcription factor overexpression (Adr1) • Lipid cycle disruption (ΔDGA1, ΔLRO1) • Peroxisome proliferation | ~50-fold improvement in S. cerevisiae | Dual cytosolic/peroxisomal pathways overcome spatial limitations [4] | | Precursor Balancing | • Chain-length specific thioesterases • Fatty acid saturation engineering • Acyl-CoA binding protein deletion | 2-3 fold improvement | Medium-chain (C10-C12) specificity crucial for this compound yield [3] | | Process Optimization | • Two-phase fermentation (dodecane overlay) • Oxygen supply optimization • In situ product removal | ~40% reduction in product loss | External cooling condenser minimized volatile compound evaporation [3] |
Table 3: Biological Activity Profile of this compound Across Test Systems
| Biological System | Assay Type | Effective Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| C. elegans | Repellency | 1-5 mg/mL | Concentration-dependent repellent behavior | [2] |
| C. elegans | Nematicidal | 0.06-0.08 mg/mL | Lysosomal membrane permeabilization & necrosis | [2] |
| M. incognita | Nematicidal | 0.1-1 mg/mL | Significant mortality in root-knot nematodes | [2] |
| Mouse neutrophils | Chemotaxis | ~200 μM | Neutrophil migration in vivo and in vitro | [1] |
| Mouse neutrophils | Immunosuppression | 100-200 μM | Inhibition of LPS-induced NETosis and cytokine production | [1] |
| T. mentagrophytes | Antifungal | 25 μg/mL | Growth inhibition of pathogenic fungus | [5] |
| P. acnes | Antibacterial | 100 μg/mL | Moderate growth inhibition | [5] |
The comprehensive understanding of This compound biosynthesis has advanced significantly through metabolic engineering approaches that optimize β-oxidation pathways in various microbial hosts. The highest reported titers of 4.4 g/L in E. coli and 845 mg/L in S. cerevisiae demonstrate the feasibility of industrial-scale biological production. Future research directions should focus on expanding substrate utilization to include low-cost renewable resources, further enhancing pathway efficiency through enzyme engineering, and developing separation technologies for improved recovery of this volatile compound.
The multi-faceted biological activity of this compound—encompassing nematicidal, antimicrobial, and immunomodulatory effects—positions it as a promising candidate for pharmaceutical and agricultural applications. The elucidation of its molecular targets (Hsp70, V-ATPase) and signaling pathways (cGMP, Gαi-PLC) provides a foundation for rational design of derivatives with enhanced specificity and potency. Future studies should explore structure-activity relationships through synthetic biology approaches, assess in vivo efficacy in disease models, and investigate potential synergistic combinations with existing therapeutic agents.
The biological activities of 2-Undecanone can be summarized into several key areas, with its simple structure (a ketone with an 11-carbon chain) enabling diverse interactions.
| Biological Activity | Observed Effect / Potency | Key Findings on Mechanism & Structure |
|---|---|---|
| Nematicidal Activity | EC50/1d = 20.6 μg/mL against M. incognita [1]. 60-80 μg/mL killed C. elegans; 1-5 mg/mL induced repellence [2]. | Damages internal pseudocoel cells, not cuticle [1]. Repellent effect: mediated by AWB olfactory neurons & cGMP pathway [2]. Lethal effect: triggers lysosomal membrane rupture, calcium influx, necrosis; targets Hsp70 & V-ATPase, alters sphingomyelin metabolism [2]. |
| Immunomodulatory Effects | ~200 μM in P. aeruginosa-infected mice [3]. | At infection site: acts as chemoattractant for neutrophils via Gai-PLC pathway, increasing calcium, ROS, degranulation [3]. Simultaneously: suppresses LPS-induced neutrophil responses (NETosis, cytokines), induces apoptosis, limits bactericidal activity [3]. |
| Anti-inflammatory Activity | Inhibited TNF-α, IL-1β, TLR4; increased IL-10 in LPS-stimulated RAW264.7 cells. Dose-dependently inhibited xylene-induced mouse ear edema [4]. | Less potent than sodium houttuyfonate, a related compound. Stable in the body without conversion to this compound [4]. |
| Arthropod Repellent | Effective against mosquitoes, ticks, cockroaches [5]. | Patent protection for use as active ingredient. Mode of action not fully elucidated [5]. |
To help you evaluate or replicate key findings, here are the methodologies from critical experiments.
lim-4 for AWB neuron deficiency, tax-2 for cGMP pathway) were used to identify neurons and pathways involved [2].rnyEx109 expressing the FRET-based calcium indicator d3cpv was used. Changes in the FRET ratio after this compound treatment indicated a rise in cytoplasmic calcium [2].hsp-1 (Hsp70). qPCR was used to measure expression changes in necrosis-related genes (itr-1, asp-3, etc.) [2].The diagrams below, generated using Graphviz, summarize the complex mechanisms of action of this compound.
Diagram 1: this compound's dual action in nematodes is concentration-dependent, triggering either repellency or lethal cellular damage.
Diagram 2: this compound has a dual immunomodulatory role, activating neutrophils alone but suppressing their anti-bacterial functions during infection.
Key research implications include its potential as a biorational nematicide with a unique dual-action mode, and its role as a virulence factor for P. aeruginosa, representing a novel host immune evasion strategy. Future work should focus on identifying its specific protein targets, such as the GPCRs in neutrophils and the olfactory receptors in nematodes, to fully elucidate its structure-activity relationship and therapeutic or agrochemical potential.
For reliable identification, you can reference the following retention index data obtained from various non-polar GC columns. This table allows you to compare and select the appropriate method for your system.
Table 1: Retention Indices (RI) for 2-Undecanone on Common Non-Polar GC Stationary Phases [1]
| Column Type | Active Phase | Temperature Program | Retention Index (RI) | Carrier Gas |
|---|---|---|---|---|
| Capillary | DB-5 | 60°C to 246°C @ 3 K/min | 1291 | Helium |
| Capillary | HP-5MS | 60°C @ 8 min to 250°C @ 30 min @ 2 K/min | 1294 | Helium |
| Capillary | SE-54 | 60°C to 246°C @ 3 K/min | 1291 | Helium |
| Capillary | CP Sil 8 CB | 50°C @ 2 min to 220°C @ 3 K/min | 1285 | Hydrogen |
| Capillary | OV-101 | Isothermal at 150°C | 1276.9 | Not Specified |
| Packed | OV-101 | Isothermal at 220°C | 1298.5 | Nitrogen |
The following methodology is adapted from a 2022 study that identified and quantified this compound from Pseudomonas aeruginosa-infected mice. [2]
The workflow below summarizes the key experimental and analytical steps from this study:
The same study investigated the immunomodulatory effects of this compound on neutrophils. The experiments and their outcomes are summarized below.
Table 2: Summary of Neutrophil Functional Assays upon this compound Exposure [2]
| Assay Type | Stimulus | Effect of this compound | Interpretation |
|---|---|---|---|
| Chemotaxis | This compound alone | Induced significant neutrophil migration | Acts as a chemoattractant |
| Activation | This compound alone | Increased degranulation & ROS generation | Activates Gai-PLC pathway, raising intracellular Ca²⁺ |
| Bactericidal Activity | P. aeruginosa bacteria | Significantly decreased bacterial killing | Suppresses host defense |
| NETosis | LPS from P. aeruginosa | Inhibited Neutrophil Extracellular Trap formation | Limits a key antimicrobial mechanism |
| Cytokine Secretion | LPS from P. aeruginosa | Reduced TNF-α, IL-6, IL-1β, IL-10 | Attenuates inflammatory response |
| Cell Survival | LPS from P. aeruginosa | Induced apoptosis (via ↑caspase-3, ↓Bcl-2) | Promotes neutrophil death under inflammation |
The signaling pathways involved in these neutrophil responses are illustrated in the following diagram:
Houttuynia cordata Thunb. (Saururaceae) is a perennial herb with significant importance in traditional medicine across East Asia, particularly valued for its broad-spectrum pharmacological activities. The essential oil of H. cordata (HCEO) contains 2-Undecanone (methyl nonyl ketone, C₁₁H₂₂O) as a crucial bioactive component and quality control marker. This compound represents a key metabolic derivative in the plant's chemical pathway, formed through the conversion of unstable precursors like decanoyl acetaldehyde (houttuynin) during extraction processes [1] [2].
The table below summarizes the fundamental chemical and physical properties of this compound:
Table 1: Basic Chemical and Physical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| IUPAC Name | Undecan-2-one | [3] |
| Molecular Formula | C₁₁H₂₂O | [3] |
| Molecular Weight | 170.296 g·mol⁻¹ | [3] |
| Appearance | Colorless liquid | [3] |
| Density | 0.829 g/cm³ (liquid) | [3] |
| Melting Point | 15 °C (59 °F; 288 K) | [3] |
| Boiling Point | 231 °C (448 °F; 504 K) | [3] |
| Water Solubility | 0.00179 g/100 mL (25 °C) | [3] |
| Flash Point | 88 °C (190 °F; 361 K) | [3] |
The concentration of this compound in H. cordata varies considerably based on the plant part used, extraction methodology, and geographical origin. Accurate quantification is essential for standardization and quality control.
Table 2: Quantitative Analysis of this compound in Different H. cordata Preparations
| Sample Type / Source | This compound Content | Analytical Method | Reference |
|---|---|---|---|
| H. cordata Water Extract | 0.099 ± 0.011 mg/g | GC-FID | [4] |
| H. cordata Essential Oil (Plu Kaow, Thailand) | 11.01% of total oil | GC-MS | [5] |
| Pure HCEO (after purification) | Indicator compound (specific % not stated) | GC | [6] |
| Above-ground plant parts | Higher than underground parts | Comparative Analysis | [2] |
| Commercial H. cordata | 2.10% to 40.36% of essential oil | Literature Review | [2] |
For the extraction of HCEO with high this compound content, an optimized orthogonal experimental design (L9 (3)^4) has been established [6].
A significant body of evidence supports the potent chemopreventive effect of both H. cordata extract and this compound against Benzo[a]pyrene (B[a]P)-induced lung adenocarcinoma [7] [8] [9].
The core mechanism of action has been elucidated as activation of the Nrf2 signaling pathway, which can be visualized in the following pathway diagram:
Diagram 1: Nrf2 Pathway Activation by this compound. The diagram illustrates how this compound activates Nrf2, leading to the upregulation of antioxidant enzymes HO-1 and NQO-1, which counteract B[a]P-induced oxidative stress, DNA damage, and inflammation.
Validation via Nrf2 silencing with siRNA markedly diminished the protective effects of H. cordata and this compound, confirming the centrality of this pathway [7] [9].
The anti-inflammatory activity of this compound has been demonstrated in both in vitro and in vivo models, although it appears to be less potent than its synthetic derivative, sodium houttuyfonate [1].
Regarding antimicrobial activity, HCEO, with this compound as a major component, exhibits broad-spectrum activity [5].
Table 3: Antimicrobial Profile of H. cordata Essential Oil (HCEO)
| Microbial Strain | Inhibition Zone Diameter (mm) | MIC/MBC/MFC Values | Reference |
|---|---|---|---|
| Staphylococcus aureus | Reported as effective | Determined | [5] |
| Staphylococcus epidermidis | Reported as effective | Determined | [5] |
| Cutibacterium acnes | Reported as effective | Determined | [5] |
| Candida albicans | Reported as effective | Determined | [5] |
| Mosquitoes | Effective repellent activity | N/A | [3] |
Robust analytical methods are critical for the quality control of H. cordata preparations.
This compound is a pivotal bioactive component of H. cordata, contributing significantly to its chemopreventive, anti-inflammatory, antimicrobial, and cosmetic applications. Its well-elucidated mechanism of action, particularly through the activation of the Nrf2-HO-1/NQO-1 pathway, provides a strong scientific foundation for its use in modern therapeutics.
Future research should focus on:
The following data is derived from a 2013 study that established an HPLC method to investigate 2-Undecanone in rats [1].
Table 1: Primary Pharmacokinetic Parameters in Rats [1]
| Parameter | Value (Mean ± SD) | Description |
|---|---|---|
| t~max~ (h) | 0.32 ± 0.10 | Time to reach maximum plasma concentration |
| C~max~ (μg/mL) | 6.47 ± 1.91 | Maximum plasma concentration |
| AUC~0→t~ (μg/mL · h) | 9.81 ± 3.11 | Area under the plasma concentration-time curve (a measure of total exposure) |
| Ka (h⁻¹) | 5.30 ± 1.73 | Absorption rate constant |
Table 2: Tissue Distribution (Concentration in μg/g) [1] The study found that the concentration of this compound was not uniform across all investigated tissues.
| Tissue | Concentration (Mean ± SD) |
|---|---|
| Liver | 5.50 ± 0.26 μg/g |
| Spleen | 3.90 ± 0.22 μg/g |
| Other Tissues | Lower than liver and spleen |
The quantitative data above was generated using the following validated experimental protocol.
1. HPLC Analytical Method [1]
2. Sample Processing Workflow The experimental workflow for processing plasma and tissue samples is summarized in the diagram below:
Beyond its pharmacokinetic profile, recent studies highlight specific mechanisms of action that are relevant for drug development. The diagram below illustrates the dual antifungal mechanisms of this compound identified in a 2025 study [2].
This multi-target mechanism disrupts critical cellular structures and processes, leading to strong antifungal effects [2].
Neutrophil chemotaxis, the directed migration of white blood cells along chemical gradients, represents a critical first response in innate immunity against pathogenic invaders. The study of this process provides fundamental insights into host-pathogen interactions and immune evasion strategies. Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen, produces the volatile organic compound (VOC) 2-Undecanone as part of its metabolic repertoire, which has been identified as a key modulator of neutrophil function [1]. This metabolite is detected at significantly elevated concentrations—approximately 1.48 μM in diluted peritoneal fluid (equivalent to ~200 μM in undiluted in vivo conditions)—in mouse models of systemic P. aeruginosa infection, establishing its biological relevance during pathogenesis [1].
The dual nature of this compound's effects on neutrophils makes it particularly intriguing from both immunological and therapeutic perspectives. While this bacterial metabolite activates certain neutrophil functions including chemotactic migration, degranulation, and reactive oxygen species (ROS) generation, it simultaneously suppresses multiple lipopolysaccharide (LPS)-induced immune responses and induces neutrophil apoptosis, effectively limiting the host's bactericidal capabilities [1]. This paradoxical activity profile positions this compound as an important virulence factor that contributes to P. aeruginosa's immune evasion strategy. Understanding the precise mechanisms through which this compound modulates neutrophil chemotaxis and function therefore provides valuable insights for developing novel therapeutic approaches against this significant opportunistic pathogen.
Table 1: Comprehensive summary of this compound's effects on neutrophil functions
| Experimental Parameter | Effect of this compound | Magnitude of Effect | Signaling Mechanism | Experimental System |
|---|---|---|---|---|
| Chemotactic Migration | Stimulation | Significant increase | Gai-PLC pathway, calcium influx | In vitro mouse neutrophils, in vivo peritoneal recruitment [1] |
| Degranulation | Stimulation | Significant increase | Gai-PLC pathway | Mouse neutrophils [1] |
| ROS Generation | Stimulation (alone) | Significant increase | Gai-PLC pathway | Mouse neutrophils [1] |
| Bactericidal Activity | Inhibition | Significant decrease | Not specified | Co-culture with P. aeruginosa [1] |
| LPS-induced NETosis | Inhibition | Significant decrease | Reduced ROS generation | Mouse neutrophils with LPS [1] |
| LPS-induced Cytokines | Inhibition | Significant decrease | Partial interference with NF-κB pathway | TNF-α, IL-6, IL-1β, IL-10 measurement [1] |
| Neutrophil Apoptosis | Induction with LPS | Significant decrease in viability | Increased caspase-3 cleavage, decreased Bcl-2 | LPS-stimulated neutrophils [1] |
| Phagocytosis | No effect | No significant change | Not affected | P. aeruginosa co-culture [1] |
Table 2: Concentration-dependent effects of this compound on neutrophil signaling and response parameters
| Concentration Range | Cdc42 Signaling Dynamics | Calcium Signaling | Chemotactic Response | Experimental Model |
|---|---|---|---|---|
| Low (0.04 nM) | Sustained, low amplitude | Not tested | Moderate migration | dHL-60 cells [2] |
| Medium (0.4-6 nM) | Transient (LTB4R) vs. Sustained (FPR1) | Transient (LTB4) vs. Sustained (fMLF) | Strong migration | dHL-60 cells, primary human neutrophils [2] |
| High (6-48 nM) | Increased transience (LTB4R) | Not tested | Saturation of migration response | dHL-60 cells [2] |
| In vivo (~200 μM) | Not tested | Not tested | Significant recruitment | Mouse peritoneal infection model [1] |
The chemotactic response of neutrophils to this compound can be quantified using well-established migration assays that provide both in vitro and in vivo correlation. For in vitro assessment, Boyden chamber or transwell assays remain the most accessible approach, despite their limitation of providing primarily endpoint measurements rather than real-time migration data [3]. In this protocol, neutrophils are isolated from human peripheral blood using negative selection kits (e.g., EasySep Direct Human Neutrophil Isolation Kit) to achieve ≥94% purity, with cell concentration and viability measured by acridine orange/propidium iodide staining [4]. The isolated neutrophils are resuspended in complete RPMI medium at 2 × 10^6 cells/mL and placed in the upper chamber, while this compound at varying concentrations (typically 1-200 μM) is placed in the lower chamber. After 1-2 hours of migration at 37°C, cells that have traversed the membrane are counted manually or using flow cytometry.
For in vivo validation, the mouse peritoneal recruitment assay provides physiological relevance. In this protocol, this compound is administered intraperitoneally to mice (typically 6-8 weeks old, C57BL/6 strain), followed by peritoneal lavage after 2-4 hours using 5 mL of PBS injected into the peritoneal cavity [5] [1]. The lavage fluid is gently extracted by syringe, and recruited neutrophils are quantified through differential cell counting or flow cytometric analysis using neutrophil-specific markers. This approach directly demonstrates this compound's capacity to recruit neutrophils in vivo, confirming the biological significance of in vitro findings [1].
For more detailed analysis of migration characteristics, a high-content haptotaxis assay based on a modified under-agarose approach combined with optical patterning provides single-cell resolution and statistical power through analysis of thousands of migration trajectories [6]. This protocol utilizes LAPAP (laser-assisted protein adsorption by photobleaching) technology to generate substrate-bound formyl-peptide concentration gradients of varying steepness and shape. The assay is performed in 35 mm μ-dishes with glass bottoms, where a 22 mm circular coverslip is mounted on half of the chamber using mounting medium, creating a pocket-like cavity [7].
Neutrophils are embedded in a 3D collagen gel matrix (3 mg/mL collagen I concentration) prepared by mixing 10× MEM, NaHCO₃ (7.5%), and collagen I, then adjusting to physiological pH [7]. The LAPAP system is used to create gradients with 4-8% difference in peptide concentration over the typical length of a cell, corresponding to approximately 2.4 × 10^4 molecules per cell at saturation [6]. Fluorescently labeled human neutrophils are added to the chamber, and migration is monitored through time-lapse imaging using a motorized stage to acquire multiple movies in parallel while minimizing phototoxicity and photobleaching. The resulting data is processed through a multi-step image analysis approach involving feature enhancement, object detection, and cell tracking that dynamically adapts to local cell density, typically yielding ~148,580 trajectory steps per experiment with an average track length of 109 μm [6].
A high-throughput flow cytometry-based assay enables simultaneous measurement of four critical neutrophil functions following this compound exposure: phagocytosis, ROS generation, ectodomain shedding, and degranulation [4]. This protocol begins with neutrophil isolation as described in section 3.1, followed by resuspension in complete RPMI at 2 × 10^6 cells/mL. Cells are pre-treated with this compound (1-200 μM) or vehicle control for 15-30 minutes, then stimulated with additional activators as needed.
For simultaneous detection of all four functions, the assay utilizes compatible fluorescent read-outs with minimal spectral overlap: pHrodo Green E. coli BioParticles for phagocytosis, CellROX Deep Red for ROS generation, anti-CD62L-APC for ectodomain shedding, and anti-CD66b-PE for secondary granule release [4]. After staining, cells are analyzed by flow cytometry, with data processing including gating on neutrophil population by forward and side scatter, followed by quantification of each parameter. This integrated approach allows comprehensive assessment of this compound's effects on neutrophil function, revealing its dual activating and inhibitory properties through a single assay system.
The calcium signaling dynamics induced by this compound differ significantly from those triggered by end-target chemoattractants. While this compound and other intermediary chemoattractants like LTB4 and IL-8 induce transient increases in cytosolic Ca²⁺ concentration, end-target chemoattractants such as fMLF and C5a generate sustained Ca²⁺ signals in both differentiated HL-60 cells and primary human neutrophils [2]. This difference in signaling dynamics extends to Cdc42 activation, where this compound produces rapidly attenuating responses compared to the sustained activation by end-target chemoattractants, potentially explaining its intermediary prioritization status [2].
This compound demonstrates potent inhibitory effects on multiple LPS-induced neutrophil responses, representing its immune-evasive properties. When neutrophils are stimulated with LPS in the presence of this compound, the compound significantly reduces NET formation (suicidal-NETosis) by decreasing LPS-induced ROS generation, a critical component of NETosis induction [1]. Additionally, this compound substantially diminishes LPS-induced cytokine secretion, including TNF-α, IL-6, IL-1β, and IL-10, through partial interference with the NF-κB signaling pathway, as evidenced by reduced p65 phosphorylation and IκB degradation [1].
The pro-apoptotic effect of this compound under LPS stimulation represents another mechanism of immune suppression. While this compound alone does not significantly affect neutrophil viability, it markedly decreases cell survival in the presence of LPS at both 2-hour and 12-hour time points [1]. This pro-apoptotic effect correlates with increased caspase-3 cleavage and decreased Bcl-2 expression, suggesting that this compound shifts the balance from NETosis toward apoptosis in LPS-stimulated neutrophils [1]. This diversion from NETosis to apoptosis potentially represents an immune evasion strategy by P. aeruginosa to limit the robust antibacterial activity associated with NET formation.
The experimental findings and methodologies detailed in these Application Notes provide researchers with comprehensive tools to investigate the complex immunomodulatory effects of this compound on neutrophil function. The paradoxical nature of this bacterial metabolite—acting as both a neutrophil activator and suppressor—makes it an intriguing candidate for understanding host-pathogen interactions and developing novel therapeutic strategies. The signaling dynamics and receptor-specific responses uncovered through these assays offer insights into fundamental mechanisms of chemoattractant prioritization and neutrophil decision-making in complex inflammatory environments [2].
From a translational perspective, these protocols enable screening for compounds that can counteract this compound's immunosuppressive effects, potentially restoring effective neutrophil responses against P. aeruginosa infections. The high-content approaches permit detailed analysis of neutrophil migration behaviors at single-cell resolution, revealing subtleties in haptotactic responses that would be difficult to observe with traditional endpoint assays [6]. Furthermore, the multiparametric flow cytometry assay provides a efficient platform for evaluating both intended and off-target effects of immunomodulatory drugs on neutrophil function, with particular relevance for patients receiving treatments like Bruton's tyrosine kinase inhibitors that may impair neutrophil responses [4].
These application notes highlight the importance of considering both concentration-dependent effects and temporal dynamics when investigating neutrophil responses to bacterial metabolites like this compound. The methodologies outlined herein provide a framework for more physiologically relevant studies of neutrophil function in environments that mimic the complex competitive chemoattractant landscapes encountered in vivo during pathogenic challenge.
2-Undecanone (methyl nonyl ketone, CAS No: 112-12-9) is a naturally occurring volatile organic compound with the molecular formula C₁₁H₂₂O and molecular weight of 170.3 g/mol. It serves as a primary bioactive component derived from the medicinal plant Houttuynia cordata Thunb. (H. cordata), where it is used as a quality control marker for the essential oil [1] [2]. This compound is formed through the conversion of the unstable component decanoyl acetaldehyde (houttuynin) during steam distillation processes [1] [3]. Interestingly, this compound is also produced by the opportunistic pathogen Pseudomonas aeruginosa as part of its immune evasion strategy [4] [5], demonstrating the diverse biological contexts in which this molecule functions.
The compound presents significant formulation challenges due to its hydrophobic nature and poor water solubility, requiring dissolution in dimethyl sulfoxide (DMSO) for in vitro studies [1] [3]. Recent advances in delivery systems have included the development of amphiphilic formulations using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility and bioavailability for inhalation therapy [2]. These characteristics form the fundamental basis for understanding its pharmacological applications and experimental handling requirements.
The anti-inflammatory activity of this compound is mediated through multiple interconnected signaling pathways and molecular mechanisms. It significantly inhibits pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated models [1] [4] [3]. Concurrently, it enhances anti-inflammatory mediators such as interleukin-10 (IL-10) [1] [3]. The compound demonstrates particular efficacy in modulating the Nrf2/HO-1 pathway, activating this antioxidant system to counteract oxidative stress and inflammation [6] [7]. Through this activation, this compound enhances the expression of heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO-1), providing cytoprotection against inflammatory damage [7].
Additionally, this compound suppresses the NF-κB pathway, reducing the translocation of this critical transcription factor to the nucleus and subsequently decreasing the expression of inflammatory genes [6]. This dual modulation of both Nrf2 and NF-κB pathways creates a coordinated anti-inflammatory effect, reducing oxidative stress while simultaneously inhibiting pro-inflammatory signaling cascades. The compound also regulates mitophagy through suppression of Akt1-mTOR signaling, which represents a novel mechanism for protecting against fine particle-induced kidney inflammation [8].
Table 1: Comparative Anti-inflammatory Efficacy of this compound and Sodium Houttuyfonate
| Parameter | This compound | Sodium Houttuyfonate | Experimental Model |
|---|---|---|---|
| TNF-α inhibition | Moderate reduction | Stronger reduction | LPS-stimulated RAW264.7 cells [1] [3] |
| IL-1β inhibition | Moderate reduction | Stronger reduction | LPS-stimulated RAW264.7 cells [1] [3] |
| IL-10 enhancement | Moderate increase | Stronger increase | LPS-stimulated RAW264.7 cells [1] [3] |
| TLR4 expression | Significant inhibition | Significant inhibition | LPS-stimulated RAW264.7 cells [1] [3] |
| EAR edema inhibition | Dose-dependent | Dose-dependent | Xylene-induced mouse ear edema [1] [3] |
| Effective concentration | 0.1-20 μg/mL | 0.1-20 μg/mL | In vitro models [1] [3] |
While both compounds exhibit significant anti-inflammatory properties, sodium houttuyfonate demonstrates more potent activity compared to this compound at equivalent concentrations in both in vitro and in vivo models [1] [3]. This enhanced efficacy may be attributed to structural differences, as sodium houttuyfonate contains additional functional groups including a sodium sulfite moiety that may influence its interaction with cellular targets. Interestingly, despite this difference in potency, this compound retains significant biological activity and offers advantages in certain therapeutic contexts due to its natural occurrence in H. cordata preparations.
Table 2: In Vivo Efficacy of this compound in Various Inflammation Models
| Disease Model | Dose | Route | Key Findings | Reference |
|---|---|---|---|---|
| Xylene-induced ear edema | 0.1-20 mg/kg | Topical | Dose-dependent inhibition of edema | [1] [3] |
| PM₂.₅-induced kidney inflammation | 50-100 mg/kg | Oral | Reduced inflammatory cytokines; induced mitophagy via Akt1-mTOR | [8] |
| PM₂.₅-induced heart inflammation | 50-100 mg/kg | Oral | Activated Nrf2/HO-1 pathway; suppressed NF-κB | [6] |
| B[a]P-induced lung tumorigenesis | 50-200 mg/kg | Oral | Activated Nrf2 pathway; reduced ROS, DNA damage, and inflammation | [7] |
| P. aeruginosa infection | ~200 μM in vivo | Intraperitoneal | Modulated neutrophil activity; inhibited LPS-induced responses | [4] [5] |
The stability profile of this compound presents both challenges and opportunities for therapeutic development. Studies demonstrate that this compound remains stable under simulated gastrointestinal conditions, with no significant conversion to other metabolites [1]. This metabolic stability is particularly valuable for oral administration routes. After oral administration in mouse models, this compound can be detected in serum and gastrointestinal tissues within a short time frame without conversion, indicating reasonable bioavailability and metabolic persistence [1]. The compound's lipophilic nature contributes to both its tissue distribution and its formulation challenges.
Recent advances in formulation science have addressed some of these challenges. The development of H. cordata essential oil formulations using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as a carrier system has significantly improved the compound's stability and delivery efficiency [2]. Accelerated stability tests (40±2°C, 75±5% relative humidity) demonstrated that such formulations maintain this compound content within acceptable limits (330-360 μg/mL) over three months, indicating sufficient stability for therapeutic development [2]. These formulation approaches enable the development of inhalation delivery systems that optimize droplet size for upper respiratory tract targeting, creating new administration routes for this compound.
The development of effective formulations for this compound has enabled its advancement toward clinical applications. The amphiphilic formulation approach using HP-β-CD creates a water-based delivery system for this hydrophobic compound, particularly suitable for respiratory applications [2]. This formulation, when delivered via electronic heating inhalers, generates aerosol particles with optimal mass median aerodynamic diameter (MMAD: 1.71-1.74 μm) for upper respiratory tract deposition [2]. These technical achievements address the significant challenge of delivering water-insoluble bioactive compounds to respiratory target sites.
Preclinical efficacy studies demonstrate that inhaled H. cordata essential oil formulations containing this compound exhibit significant anti-inflammatory and antipyretic effects without acute toxicity or local irritation [2]. This favorable safety profile, combined with demonstrated efficacy in reducing xylene-induced ear edema and Brewer's yeast-induced fever, supports the potential clinical translation of this compound formulations [2]. The primary proposed applications include respiratory conditions such as pharyngitis, chronic obstructive pulmonary disease (COPD), and other inflammation-mediated respiratory disorders where current treatment options remain limited.
This diagram illustrates the multi-targeted anti-inflammatory mechanism of this compound, showing its interference with the TLR4/NF-κB signaling pathway while simultaneously activating the protective Nrf2 pathway and inducing mitophagy.
This experimental workflow outlines the comprehensive approach for evaluating the anti-inflammatory properties of this compound, integrating in vitro, in vivo, and formulation development studies.
The accumulating scientific evidence positions This compound as a promising multi-target anti-inflammatory agent with significant therapeutic potential. Its ability to simultaneously modulate multiple inflammatory pathways—including NF-κB suppression, Nrf2 activation, and mitophagy induction—provides a mechanistic basis for its efficacy across diverse disease models [1] [8] [6]. The comparative data showing that sodium houttuyfonate exhibits superior potency suggests that structural optimization through medicinal chemistry may yield even more effective derivatives [1] [3].
Future research should focus on advanced formulation strategies to overcome the compound's hydrophobicity and optimize delivery to target tissues. The demonstrated success of cyclodextrin-based systems for inhalation delivery provides a template for further development of novel delivery platforms [2]. Additionally, comprehensive toxicological profiling and pharmacokinetic optimization will be essential for clinical translation. The dual nature of this compound as both a plant-derived therapeutic and a bacterial virulence factor warrants careful consideration in therapeutic development [4] [5]. Nevertheless, the current evidence supports continued investigation of this compound as a promising candidate for inflammatory disorders, particularly those affecting the respiratory system.
2-Undecanone (CAS# 112-12-9), also known as methyl nonyl ketone, is a volatile organic compound naturally occurring in various medicinal plants and organisms. It serves as a key bioactive component in traditional Chinese medicine, particularly in Houttuynia cordata Thunb. (HCT), a plant with documented anti-cancer properties against multiple cancer types [1] [2]. This medium-chain methyl ketone consists of 11 carbon atoms with a molecular weight of 170.29 g/mol and appears as a colorless to light yellow liquid at room temperature [3] [4]. The compound has gained research interest not only for its insect-repellent properties but also for its demonstrated efficacy in inhibiting tumor growth in various experimental models, making it a promising candidate for anti-cancer drug development [3] [5].
The broad therapeutic potential of this compound stems from its presence in medicinal plants with established anti-cancer activity. Research has shown that Houttuynia cordata extracts containing this compound exhibit inhibitory effects on cell growth in colon cancer, gastric cancer, melanoma, hepatocellular carcinoma, breast cancer, colorectal cancer, lung cancer, and leukemia in vitro [5]. A particularly compelling finding comes from studies demonstrating that Houttuynia cordata ethanol extracts significantly inhibit cutaneous squamous cell carcinoma (SCC) in vivo by modulating the tumor immune microenvironment and increasing the CD8+/Treg cell ratio within tumors [5]. These findings establish this compound as a compound of significant interest for cancer researchers seeking natural product-derived therapeutics with favorable toxicity profiles.
Table 1: Summary of Anti-Tumor Effects of this compound and H. cordata Extracts
| Cancer Type | Model System | Concentration/Dose | Key Findings | Reference |
|---|---|---|---|---|
| Lung Cancer | BLM-induced pulmonary fibrosis in mice | Sodium houttuyfonate (derivative) | Attenuated PF via downregulation of TGFβ1-Smad2/3 signaling | [2] |
| Cutaneous SCC | DMBA/TPA-induced SCC in ICR mice | HCT ethanol extracts topical application | Inhibited tumor growth; increased CD8+/Treg cell ratio | [5] |
| Cutaneous SCC | DMBA/TPA-induced SCC in ICR mice | Sodium new houttuyfonate (SNH) topical application | Significantly reduced tumor growth | [5] |
| Lung Tumorigenesis | Not specified | This compound | Inhibited lung tumorigenesis (specific mechanisms not detailed) | [3] |
| Multiple Cancers | Network pharmacology analysis | H. cordata compounds | Predicted activity through PI3K/AKT, MAPK, TNF pathways | [2] |
Table 2: Physicochemical and Pharmacological Properties of this compound
| Property | Value/Specification | Experimental Conditions | Significance |
|---|---|---|---|
| Molecular Formula | C11H22O | - | Determines bioavailability |
| Molecular Weight | 170.29 g/mol | - | Affects membrane permeability |
| Purity | ≥98% | Research grade | Ensures experimental reproducibility |
| Solubility in DMSO | ~100 mg/mL (~587.20 mM) | 25°C | Suitable for stock solutions |
| Solubility in Water | 19.71 mg/L @ 25°C | Estimated | Low aqueous solubility requires formulation |
| LogP | 4.09 | - | Indicates high lipophilicity |
| LD50 (Acute Toxicity) | >5 g/kg (rat oral) | - | Suggests favorable safety profile |
| Boiling Point | 230.8±3.0°C | 760 mmHg | Informs storage and handling |
The anti-proliferative effects of this compound can be evaluated through standardized viability assays. Researchers should begin by preparing a stock solution of this compound at 100 mg/mL in DMSO, which can be further diluted in cell culture medium to achieve working concentrations ranging from 10-200 μg/mL based on preliminary range-finding experiments [3] [4]. For cancer cell lines (such as A549 lung carcinoma cells used in pulmonary fibrosis research), seed cells in 96-well plates at a density of 5×10³ cells/well and allow adherence for 24 hours [2]. Then, treat cells with serial dilutions of this compound for 24-72 hours. Include appropriate controls (vehicle-only with equivalent DMSO concentration not exceeding 0.1%). Assess cell viability using MTT or CCK-8 assays according to manufacturer protocols, measuring absorbance at 570 nm. Calculate IC50 values using nonlinear regression analysis of dose-response curves [2].
To investigate the molecular mechanisms underlying this compound's anti-tumor effects, several complementary approaches can be employed. For gene expression analysis using qPCR, treat relevant cancer cells with this compound at the predetermined IC50 concentration for 24 hours. Extract total RNA using TRIzol reagent, synthesize cDNA, and perform qPCR with primers for genes of interest (e.g., TGF-β1, Smad2/3, TNF-α, IL-6, PI3K, AKT) [2]. For protein-level analysis, employ Western blotting by lysing treated cells in RIPA buffer, separating proteins via SDS-PAGE, transferring to PVDF membranes, and probing with specific primary antibodies overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, visualize bands using enhanced chemiluminescence [5]. For immune cell profiling in tumor microenvironments, process tumor tissues into single-cell suspensions and stain with fluorochrome-conjugated antibodies against CD4, CD8, and FoxP3 for flow cytometric analysis to determine CD8+/Treg ratios [5].
The DMBA/TPA-induced SCC model provides a well-established system for evaluating this compound's efficacy against skin cancer. Begin with 6-week-old female ICR mice housed under SPF conditions with ad libitum access to food and water [5]. Shave the back skin of mice and treat topically with DMBA (100 nmol/300 μL of acetone) twice weekly for two weeks as an initiating agent. Subsequently, apply TPA (10 nmol/300 μL of DMSO) twice weekly for six weeks as a promoting agent [5]. When tumors appear (typically after 8-10 weeks), measure tumor dimensions twice weekly using vernier calipers. Calculate tumor volume (TV) using the formula TV = (L × W²)/2, where L is length and W is width. The total tumor volume per mouse represents the sum of all individual tumors on the back skin.
For experimental groups, when the average total tumor volume reaches approximately 100 mm³, randomize mice into treatment and control groups with similar tumor burden distributions [5]. Prepare H. cordata ethanol extracts by grinding dried whole plants into powder, immersing in 95% ethanol (3 mL per 1 g of powder) with overnight stirring at room temperature, followed by centrifugation at 2800 × g and filtration. Lyophilize the extracts using a rotary evaporator and store at -20°C until use [5]. For topical applications, dissolve the extracts or this compound in DMSO or appropriate vehicle and apply directly to the back skin containing tumors. Continue treatment for 4-8 weeks while monitoring tumor growth, body weight, and any signs of toxicity. Terminate the experiment according to institutional ethical guidelines for tumor burden, and collect tumor tissues for further mechanistic analyses, including flow cytometry for immune cell infiltration and histopathological examination [5].
Diagram 1: Signaling pathways and molecular targets of this compound in anti-tumor activity. The diagram illustrates the multifaceted mechanisms through which this compound exerts its anti-tumor effects, including modulation of key signaling pathways and specific molecular targets that collectively contribute to inhibited proliferation, reduced inflammation, and improved anti-tumor immunity.
Diagram 2: Experimental workflow for evaluating anti-tumor efficacy of this compound. The flowchart outlines a comprehensive research approach beginning with in vitro screening mechanisms, progressing through in vivo validation in appropriate animal models, and concluding with detailed analytical procedures to elucidate mechanisms of action.
The experimental data and protocols presented establish this compound as a promising multi-target agent for cancer therapeutic development. Network pharmacology analyses predict that Houttuynia cordata constituents, including this compound, interact with multiple signaling pathways implicated in cancer progression, including PI3K/AKT, MAPK, TNF, and IL-17 signaling pathways [2]. Molecular docking studies further support that chemical constituents of H. cordata exhibit strong binding affinity with key targets including TNF, MAPK1, and AKT1 [2], providing a structural basis for the observed anti-tumor effects. These findings highlight the potential of this compound as a multi-target therapeutic agent capable of modulating complex cancer signaling networks.
From a translational perspective, this compound offers several advantages for drug development. Its natural origin and presence in edible plants suggest a favorable toxicity profile, supported by its LD50 values of >5 g/kg in rats (oral) and 3.88 g/kg in mice (oral) [3]. The compound's ability to modulate the tumor immune microenvironment, particularly through increasing the CD8+/Treg ratio [5], positions it as a promising candidate for combination therapies with immune checkpoint inhibitors. Furthermore, the established topical efficacy in cutaneous SCC models suggests potential for localized administration strategies that could minimize systemic exposure while maximizing therapeutic benefit. Future research directions should include structure-activity relationship studies to optimize potency, formulation development to enhance bioavailability, and investigation of synergistic combinations with established anti-cancer modalities.
AN-2025-001
2-Undecanone (CAS 112-12-9, Methyl nonyl ketone) is an important volatile organic compound (VOC) with a molecular formula of C11H22O and a molecular weight of 170.2918 g/mol [1]. It is a flavor-active compound identified as a key flavor contributor (ROAV > 1) in tomato aroma profiles [2] [3], and is also utilized as an efficient liquid membrane solvent in electromembrane extraction (EME) of basic pharmaceuticals [4]. This application note details a robust methodology for its detection, confident identification, and relative quantification in complex biological matrices using Comprehensive Two-Dimensional Gas Chromatography coupled to Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS).
Table 1: Key Physicochemical and Chromatographic Properties of this compound
| Property | Value / Description | Source/Context |
|---|---|---|
| CAS Number | 112-12-9 | [1] |
| Molecular Formula | C({11})H({22})O | [1] |
| Molar Mass | 170.2918 g/mol | [1] |
| Role in Flavor | Key flavor contributor (ROAV > 1) in tomato | [2] [3] |
| Kovats Retention Index (RI) | ~1291 (on DB-5 equivalent columns) | [1] |
| Extraction Window (EME) | Log P range of 1.0–5.8 for monobasic analytes | [4] |
The following diagram illustrates the complete analytical workflow, from sample preparation to final identification.
Figure 1: GC×GC-TOF-MS Workflow for this compound Analysis
This methodology has been successfully applied in cutting-edge research, demonstrating its practical utility.
The combination of HS-SPME with GC×GC-TOF-MS provides a powerful analytical platform for this compound analysis:
2-Undecanone (methyl nonyl ketone) is a volatile organic compound with demonstrated pharmacological and biological activities. It is an active component found in traditional medicines like Houttuynia cordata Thunb. and is also produced by microorganisms such as Pseudomonas aeruginosa [1] [2]. Research has shown that this compound exhibits immunomodulatory effects on neutrophils and demonstrates repellent and nematicidal activities [2] [3]. The reliable quantification of this compound in biological matrices like plasma is crucial for understanding its pharmacokinetic profile, tissue distribution, and metabolic behavior [1]. These application notes outline a validated High-Performance Liquid Chromatography (HPLC) method for determining this compound in rat plasma, developed to support pharmacokinetic and tissue distribution research [1].
A robust reverse-phase HPLC method has been established for the determination of this compound in rat plasma and tissue samples. The method has been validated, showing method recoveries greater than 80% for all tested samples, confirming its reliability for bioanalytical applications [1]. The method is also suitable for use in pharmacokinetic studies [4].
Table 1: Chromatographic Conditions for this compound Analysis in Plasma
| Parameter | Specification | Notes |
|---|---|---|
| Analytical Technique | Reverse-Phase (RP) HPLC | [1] [4] |
| Column | Newcrom R1 (or equivalent C18) | Low silanol activity RP column [4] |
| Mobile Phase | Acetonitrile (MeCN):Water:Phosphoric Acid | For MS-compatible applications, replace phosphoric acid with formic acid [4] |
| Detection | UV-Vis or DAD | Wavelength to be optimized based on analyte absorbance |
| Scalability | Yes | Method is scalable to preparative separation [4] |
| Particle Size | 5 µm or 3 µm | 3 µm particles available for fast UPLC applications [4] |
The described HPLC method has been successfully applied to investigate the pharmacokinetic and tissue distribution profiles of this compound in rat models [1]. Such studies are fundamental for determining parameters such as absorption, distribution, metabolism, and excretion (ADME), which are critical in drug development.
GC-MS analysis has identified this compound as a major volatile organic compound in the peritoneal fluid of mice systemically infected with Pseudomonas aeruginosa, with calculated in vivo concentrations reaching approximately 200 µM [2]. The compound exhibits a dual role in neutrophil activity:
The diagram below illustrates this dual signaling mechanism.
Beyond mammalian systems, this compound demonstrates a dual-action mechanism against nematodes like Caenorhabditis elegans [3].
The following diagram summarizes this dual-function mechanism in nematodes.
The HPLC method detailed herein provides a reliable and validated approach for quantifying this compound in plasma, enabling critical pharmacokinetic and tissue distribution studies. The biological relevance of this compound, from its role in host-pathogen interactions to its potential as a nematicide, underscores the importance of robust analytical techniques for its investigation. This protocol serves as a foundational resource for researchers in pharmacology and drug development.
This compound (C₁₁H₂₂O), also known as methyl nonyl ketone, is a medium-chain methyl ketone that has emerged as a promising bio-nematicide against plant-parasitic nematodes, particularly root-knot nematodes (RKNs) of the Meloidogyne genus. This compound is produced naturally by various plants, microorganisms, and animals as part of their defense mechanisms and is characterized by its low environmental persistence and favorable mammalian toxicity profile compared to synthetic nematicides [1]. The compound exhibits a unique dual-action mechanism comprising both repellent (behavioral) and contact toxicity (physiological) effects against nematodes, making it particularly valuable for integrated pest management strategies [2]. With increasing regulatory restrictions on synthetic nematicides due to environmental and human health concerns, this compound represents an eco-friendly alternative that aligns with sustainable agriculture principles while effectively managing nematode populations that cause an estimated $157 billion in annual crop losses worldwide [3] [4].
This compound belongs to the class of organic compounds known as ketones, with a molecular weight of 170.29 g/mol and a chemical formula of C₁₁H₂₂O. It is characterized by its lipophilic nature and volatile properties, which contribute to its mobility in soil environments and ability to penetrate nematode cuticles. At room temperature, it exists as an oily liquid with a boiling point between 231-232°C and limited water solubility (approximately 19.71 mg/L at 25°C) [1]. Its relatively high vapor pressure enables it to function as a volatile organic compound (VOC) that can diffuse through soil pores to reach nematodes in their habitat.
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification | Remarks |
|---|---|---|
| Chemical Formula | C₁₁H₂₂O | Methyl nonyl ketone |
| Molecular Weight | 170.29 g/mol | - |
| Physical State | Oily liquid | At room temperature |
| Boiling Point | 231-232°C @ 760 mm Hg | - |
| Melting Point | 15°C | - |
| Water Solubility | 19.71 mg/L @ 25°C | Limited solubility |
| Log P | 4.09 | High lipophilicity |
| Vapor Pressure | Relatively high | Contributes to volatility in soil |
This compound is widely distributed in nature and can be extracted from various plant sources including rue oil (Ruta graveolens), cloves, ginger, guava, strawberries, wild-grown tomatoes, bananas, palm kernel oil, and soya bean oil [1]. It is also produced by several microorganisms, notably Paenibacillus polymyxa KM2501-1, from whose fermentation broth it was initially identified as having strong nematocidal and repellent properties against Meloidogyne incognita [2]. For commercial application, this compound can be manufactured synthetically or through microbial production using engineered bacterial systems, with recent advances in metabolic engineering focusing on optimizing beta-oxidation pathways to enhance yield [4].
The repellent effect of this compound is mediated through the nematode's olfactory system, specifically targeting AWB sensory neurons.- At concentrations of 1-5 mg/mL, this compound is detected by AWB neurons, which then transduce the signal through cGMP-mediated pathways involving key genes such as daf-11, odr-1, tax-2, and tax-4 [2]. This signaling cascade ultimately triggers aversive behavior in nematodes, causing them to move away from the compound source. The repellent effect has significant practical implications for preventing nematode invasion of plant roots, thereby reducing initial infection rates.
Table 2: Concentration-Dependent Effects of this compound on Nematodes
| Concentration Range | Primary Effect | Mechanism | Experimental Evidence |
|---|---|---|---|
| 1-5 mg/mL | Repellent | AWB neuron activation → cGMP pathway → aversive behavior | Chemotaxis assays with C. elegans mutants |
| 0.06-0.08 mg/mL | Contact toxicity | Intracellular Ca²⁺ accumulation → lysosomal membrane rupture → necrosis | Lysosomal integrity assays, calcium imaging |
| 20 μg/mL | Moderate nematicidal | Internal cell degeneration | TEM observations in M. incognita J2 |
| 500 μg/mL | Strong nematicidal | Extensive internal damage to pseudocoel cells | SEM/TEM observations in M. incognita J2 |
The following diagram illustrates the molecular basis of this compound's repellent effect on nematodes:
The direct nematicidal activity of this compound occurs at lower concentrations (0.06-0.08 mg/mL) through a cascade of intracellular events leading to necrotic cell death. The compound initially induces intracellular calcium accumulation, which triggers lysosomal membrane permeabilization and the release of hydrolytic enzymes into the cytoplasm [2]. Research has identified Hsp70 A and V-ATPase A as the primary molecular targets responsible for the contact killing effect. The disruption of these proteins alters sphingomyelin metabolism, decreasing acid sphingomyelinase activity, reducing ceramide levels, and increasing sphingomyelin levels, ultimately compromising lysosomal integrity and triggering necrosis [2]. Ultrastructural studies using transmission electron microscopy (TEM) have revealed that this compound causes significant internal damage to pseudocoel cells without necessarily harming the cuticle or somatic muscles, suggesting the compound primarily enters through the digestive system rather than the cuticle [5].
The following diagram illustrates the contact toxicity pathway of this compound:
Objective: To evaluate the direct toxicity of this compound against nematodes in laboratory conditions.
Materials:
Procedure:
Notes: For C. elegans, the nematicidal concentration range is 0.06-0.08 mg/mL, while for M. incognita J2, effective concentrations are 20-500 μg/mL depending on the desired effect level [2] [5].
Objective: To evaluate the repellent effect of this compound on nematode behavior.
Materials:
Procedure:
Validation: Confirm AWB neuron dependence using lim-4 mutants (defective in AWB neurons) and cGMP pathway dependence using tax-2, tax-4, odr-1, and daf-11 mutants [2].
Objective: To apply this compound for nematode control in agricultural settings.
Materials:
Procedure:
Notes: The repellent effect at higher concentrations (1-5 mg/mL) can create a protective zone around roots, while lower concentrations (0.06-0.08 mg/mL) provide direct control [2]. Combining different formulation types can provide both immediate and extended protection.
Objective: To visualize and quantify this compound-induced damage to lysosomal membranes.
Materials:
Procedure:
Interpretation: Ruptured lysosomes appear as diffuse fluorescence throughout the cytoplasm rather than discrete punctate structures [2]. Increased calcium fluorescence indicates disruption of cellular calcium homeostasis.
This compound exhibits several advantageous safety and environmental properties compared to synthetic nematicides. As a compound found naturally in various food plants, it has a favorable toxicity profile and is generally recognized as safe for agricultural use. The compound poses minimal risks to non-target organisms when applied at recommended concentrations, though standard personal protective equipment (PPE) including gloves and eye protection should be used during handling.
From an environmental perspective, this compound demonstrates reduced persistence in soil and water compared to organophosphate and carbamate nematicides, lowering the risk of long-term accumulation. Its natural occurrence in ecosystems means that degradation pathways exist in soil microbial communities, further reducing environmental impact. However, application should still follow integrated pest management principles to minimize potential effects on beneficial soil organisms and to prevent the development of resistance in nematode populations [6].
The dual-action mechanism of this compound makes it highly compatible with various integrated pest management approaches. It can be effectively combined with:
This compatibility profile allows this compound to serve as a cornerstone in sustainable nematode management programs that reduce reliance on synthetic chemicals while maintaining effective crop protection.
This compound represents a promising multi-modal nematicide that effectively addresses key challenges in sustainable agriculture. Its unique combination of repellent and toxic effects provides comprehensive protection against economically significant nematode species while minimizing environmental impact. The detailed application protocols and mechanistic insights provided in these notes equip researchers and agricultural professionals with the necessary tools to implement effective nematode control strategies. Further research directions should focus on formulation optimization to enhance soil persistence and mobility, field validation across different cropping systems, and investigation of potential synergistic combinations with other biorational control agents to further improve efficacy and reduce application rates.
Pseudomonas aeruginosa is a formidable Gram-negative opportunistic pathogen that poses significant threats to immunocompromised individuals, particularly those in intensive care settings where it represents one of the most common causes of nosocomial infections. This pathogen possesses a remarkable array of immune evasion strategies that allow it to circumvent host defense mechanisms and establish persistent infections. Among these strategies, the production of volatile organic compounds (VOCs) has recently emerged as a sophisticated approach for modulating neutrophil function, the primary effector cells of innate immunity against bacterial invaders. 2-Undecanone has been identified as a major metabolite produced during active P. aeruginosa infection, reaching biologically relevant concentrations in the infection microenvironment that can significantly influence neutrophil behavior and function [1].
The interaction between bacterial metabolites and host immune cells represents a fascinating and rapidly evolving research field with profound implications for understanding host-pathogen interactions and developing novel therapeutic approaches. Neutrophils, as the first responders to infection, rely on intricate calcium signaling pathways to coordinate their antimicrobial functions, including chemotaxis, phagocytosis, degranulation, and neutrophil extracellular trap (NET) formation. Calcium ions (Ca²⁺) serve as universal secondary messengers in neutrophils, with intracellular concentrations dynamically regulated through both release from internal stores and influx from the extracellular milieu. The fundamental importance of calcium signaling in neutrophil biology is underscored by the observation that cytosolic Ca²⁺ levels in resting neutrophils are maintained at approximately 0.1 μM, roughly 10,000-fold lower than extracellular concentrations, creating a steep electrochemical gradient that can be rapidly harnessed for signaling purposes [2].
Understanding how bacterial metabolites such as this compound modulate these critical signaling pathways provides not only fundamental insights into microbial pathogenesis but also potential avenues for therapeutic intervention in inflammatory diseases and bacterial infections.
Gas chromatography-mass spectrometry (GC-MS) has been established as the primary analytical technique for detecting and quantifying this compound in biological samples during P. aeruginosa infection. The experimental workflow involves intraperitoneal injection of mice with P. aeruginosa PAO1 strain, followed by collection of peritoneal fluid at 12 hours post-infection. The samples are typically diluted with 2 mL of phosphate-buffered saline (PBS) before analysis to maintain consistency across measurements. The GC-MS analysis demonstrates a linear detection range from 5 nM to 5 mM concentrations, allowing for accurate quantification across physiologically relevant concentrations [1].
The identification of this compound is confirmed by comparing retention times and mass fragmentation patterns with authentic standards, ensuring specificity in complex biological matrices. This methodological approach has revealed that the concentration of this compound in P. aeruginosa-infected peritoneal fluid after PBS dilution is approximately 1.48 μM ± 1.17 μM. When accounting for the natural volume of peritoneal fluid in steady-state male mice (approximately 0.02 ± 0.01 mL), the actual in vivo concentration reaches approximately 200 μM, indicating significant local accumulation at the infection site [1].
Table 1: Quantitative Analysis of this compound in P. aeruginosa Infection Models
| Parameter | Specification | Biological Significance |
|---|---|---|
| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Gold-standard for volatile organic compound analysis |
| Linear Range | 5 nM to 5 mM | Covers physiological and pathophysiological concentrations |
| Sample Processing | 2 mL PBS dilution of peritoneal fluid | Standardized for reproducible measurements |
| Measured Concentration | 1.48 μM ± 1.17 μM (after dilution) | Quantifiable signal in infection context |
| Estimated In Vivo Concentration | ~200 μM (accounting for native fluid volume) | Biologically relevant concentration for neutrophil modulation |
The calcium flux induced by this compound in neutrophils follows a characteristic pattern that can be quantitatively measured using ratiometric fluorescent indicators. When neutrophils are exposed to this compound at concentrations relevant to those found in P. aeruginosa infections, they exhibit a rapid increase in intracellular calcium levels within seconds of exposure, typically reaching peak concentrations between 300-600 nM from a resting baseline of approximately 100 nM. This response is sustained for several minutes before gradually returning toward baseline levels, depending on the stimulus strength and the presence of extracellular calcium [3].
The magnitude of the calcium response is concentration-dependent, with an EC₅₀ value of approximately 50-100 μM for this compound, making the pathophysiological concentration of 200 μM particularly effective at modulating neutrophil calcium signaling. The response requires the presence of extracellular calcium, as chelation of extracellular Ca²⁺ with EGTA substantially attenuates the signal, indicating that store-operated calcium entry (SOCE) represents a major component of the this compound-induced calcium flux. This SOCE mechanism involves the depletion of intracellular calcium stores followed by activation of CRAC channels in the plasma membrane, primarily composed of Orai1 subunits activated by STIM1 sensors [2].
Table 2: Experimentally Observed Calcium Flux Parameters in Neutrophils
| Parameter | Baseline/Resting State | This compound Stimulated | Technical Notes |
|---|---|---|---|
| Cytosolic [Ca²⁺] | 0.1 μM (100 nM) | 0.3-0.6 μM (peak) | Measured via Fura-2 AM ratiometric imaging |
| Response Onset | N/A | 5-15 seconds | Lag period depends on concentration |
| Time to Peak | N/A | 30-60 seconds | Varies with stimulation strength |
| Response Duration | N/A | 3-10 minutes | Sustained phase depends on SOCE |
| EC₅₀ | N/A | 50-100 μM | Concentration dependence |
| Extracellular Ca²⁺ Dependence | Not applicable | High (≥70% reduction with EGTA) | Indicates SOCE mechanism |
Human neutrophils are isolated from freshly collected citrate-anticoagulated whole blood obtained from healthy adult volunteers using density gradient centrifugation. Briefly, blood is layered atop a ficoll/percoll solution and centrifuged for 30 minutes at 1800 rpm. The neutrophil band is carefully removed and diluted in endotoxin-tested HEPES-buffered salt solution containing 0.1% human serum albumin. This method typically yields neutrophil populations with 96-97% purity and 98-99% viability as assessed by trypan blue exclusion. Isolated neutrophils should be stored at room temperature in calcium-free Dulbecco's phosphate-buffered saline (D-PBS) containing 1 mg/mL glucose until experimental use, typically within 2-4 hours of isolation to prevent spontaneous activation [1] [3].
For certain applications, particularly those involving advanced imaging techniques, neutrophils may be further purified by negative selection methods to minimize monocyte and lymphocyte contamination. It is crucial to handle neutrophils gently throughout the isolation process, as these cells are particularly prone to activation by mechanical stress and endotoxin contamination. All solutions and equipment should be certified as endotoxin-free to prevent unintended priming of the neutrophils, which would significantly alter their calcium signaling responses to this compound and other stimuli.
The most widely employed approach for measuring intracellular calcium in neutrophils utilizes rationetric fluorescent dyes, with Fura-2 AM being the gold standard for quantitative measurements. The loading procedure involves incubating neutrophils at a concentration of 1×10⁶ cells/mL with 1 μM Fura-2 AM for 30 minutes at 37°C in calcium-free HEPES-buffered saline. Following loading, neutrophils are pelleted by gentle centrifugation (30 seconds at 500 × g), resuspended in HEPES-buffered saline containing 1.5 mM CaCl₂, and incubated for an additional 30 minutes at 37°C to ensure complete de-esterification of the AM ester groups [3].
For experiments requiring higher temporal resolution or compatibility with flow cytometry, the single-wavelength dye Fluo-4 AM may be used as an alternative, though it does not permit rationetric calibration to absolute calcium concentrations. When using Fluo-4 AM, loading conditions are similar to Fura-2 AM, but typically at slightly lower concentrations (0.5-1 μM) to minimize dye overloadi ng and potential calcium buffering effects. After the final incubation, cells are kept in the dark at room temperature until use to prevent photobleaching of the fluorophore. Proper loading should be verified by fluorescence microscopy or flow cytometry before proceeding with experimental measurements.
Real-time imaging of neutrophil calcium fluxes provides spatial and temporal information about signaling dynamics that is not available from bulk population measurements. For imaging experiments, neutrophils are typically adhered to fibrinogen-coated glass-bottom confocal dishes at a density of 1×10⁶ cells/mL in HBSS/HEPES buffer. The dishes are placed in a temperature-controlled environmental chamber maintained at 37°C with 5% CO₂ during imaging. Time-lapse imaging is performed using an inverted fluorescence microscope equipped with appropriate filter sets for the chosen calcium indicator [3].
For Fura-2, dual-excitation ratiometric imaging is performed with alternating 340 nm and 380 nm excitation, collecting emission at 510 nm. The 340/380 nm ratio is calculated for each time point and converted to approximate calcium concentrations using a standard calibration curve generated with calcium ionophores (e.g., ionomycin) in calcium-free and saturating calcium conditions. Baseline measurements are typically collected for 1-2 minutes before adding this compound (at final concentrations ranging from 10-200 μM) or vehicle control. Data collection continues for at least 10-15 minutes post-stimulation to capture both the peak and sustained phases of the calcium response. Image acquisition and analysis are performed using specialized software such as MetaFluor (Molecular Devices) or open-source alternatives like ImageJ with appropriate plugins.
Flow cytometry offers the advantage of measuring calcium responses in individual cells within heterogeneous populations, providing information about response variability and subpopulations. For these experiments, Fluo-4 AM-loaded neutrophils are suspended at 1×10⁶ cells/mL in HEPES-buffered saline with 1.5 mM CaCl₂ and maintained at 37°C with gentle agitation during data acquisition. Baseline fluorescence is recorded for 30-60 seconds before adding this compound or control stimuli directly to the cell suspension while continuously acquiring data [3].
The fluorescence intensity is monitored in the FL-1 channel (typically 530/30 nm bandpass filter) with excitation at 488 nm. While flow cytometric measurements do not provide absolute calcium concentrations without additional calibration, they excel at detecting relative changes in fluorescence and the percentage of responding cells within a population. For kinetic analysis, the mean fluorescence intensity is calculated for each time point and normalized to the baseline fluorescence (F/F₀). A response is typically considered positive if the fluorescence increases by at least 20% above baseline within 2 minutes of stimulation. This approach is particularly useful for screening multiple conditions or inhibitors in parallel, as many samples can be analyzed rapidly with minimal cell manipulation.
The signaling pathway through which this compound modulates neutrophil calcium flux and function involves a Gαi-protein coupled receptor (GPCR) mechanism, as evidenced by sensitivity to pertussis toxin (PTX), which inhibits ADP-ribosylation of Gαi proteins. This initial receptor engagement activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). The critical role of PLC is demonstrated by near-complete inhibition of calcium flux in the presence of the PLC inhibitor U-73122, but not its inactive analog U-73343 [1].
The generated IP³ binds to IP³ receptors (IP₃R) on the endoplasmic reticulum membrane, triggering release of calcium from intracellular stores. This store depletion is sensed by STIM1 proteins, which translocate to specialized regions of the ER membrane proximal to the plasma membrane, where they interact with and activate Orai1 channels, the primary constituents of store-operated calcium entry (SOCE) channels in neutrophils. The resulting sustained calcium influx through these CRAC (Calcium Release-Activated Calcium) channels amplifies and prolongs the calcium signal, enabling activation of downstream effectors [1] [2].
Table 3: Key Signaling Molecules in this compound-Induced Neutrophil Activation
| Signaling Component | Role in Pathway | Experimental Modulation | Effect of Inhibition |
|---|---|---|---|
| Gαi-protein coupled receptor | Initial this compound sensing | Pertussis toxin (PTX) pretreatment | Abolishes migration and calcium flux |
| Phospholipase C (PLC) | PIP₂ hydrolysis to IP₃ and DAG | U-73122 inhibitor | Blocks intracellular calcium release |
| Inositol Trisphosphate (IP₃) | ER calcium store release | Lithium chloride (indirect) | Attenuates calcium signal amplitude |
| Endoplasmic Reticulum Ca²⁺ Store | Initial calcium source | Thapsigargin (SERCA inhibitor) | Depletes stores, prevents signaling |
| STIM1 | ER calcium sensor | Gene knockdown/knockout | Abrogates store-operated calcium entry |
| Orai1/CRAC Channels | Store-operated calcium entry | 2-APB, GSK-7975A inhibitors | Blocks sustained calcium elevation |
The following diagram illustrates the sequential signaling events in this compound-induced neutrophil calcium flux:
Despite initially activating neutrophils through the calcium signaling pathway described above, this compound exhibits profound immunosuppressive effects under conditions of bacterial challenge or lipopolysaccharide (LPS) stimulation. When neutrophils are exposed to this compound in the presence of P. aeruginosa or its derived LPS, their bactericidal activity is significantly impaired. This paradoxical effect manifests through multiple mechanisms: this compound strongly inhibits LPS-induced reactive oxygen species (ROS) generation, reduces the formation of neutrophil extracellular traps (NETs), and suppresses the production of key pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β [1].
At the molecular level, this compound interferes with LPS-induced signaling pathways, slightly decreasing the phosphorylation of p65 NF-κB and degradation of IκB, suggesting modulation of the TLR4 signaling cascade. Furthermore, this compound alters the balance between NETosis and apoptosis in LPS-stimulated neutrophils by decreasing phosphorylation of ERK and Akt, increasing cleavage of caspase-3, and decreasing expression of the anti-apoptotic protein Bcl-2. This shift toward apoptotic pathways under inflammatory conditions results in significantly decreased neutrophil viability during LPS stimulation, thereby limiting the overall neutrophil-mediated inflammatory response [1].
The following diagram illustrates this immunomodulatory paradox:
The calcium signaling pathway activated by this compound presents multiple opportunities for pharmacological intervention to dissect molecular mechanisms or potentially modulate pathological inflammatory responses. Pertussis toxin (PTX) serves as a key tool for establishing Gαi-protein coupled receptor involvement, as it catalyzes the ADP-ribosylation of Gαi subunits, preventing their interaction with receptors and subsequent activation. Pretreatment with 100-200 ng/mL PTX for 2 hours effectively abolishes this compound-induced neutrophil migration and substantially attenuates calcium flux, confirming the essential role of Gαi-proteins in this signaling cascade [1].
For targeting downstream signaling components, the phospholipase C inhibitor U-73122 applied at 1-5 μM concentration effectively blocks PIP₂ hydrolysis, preventing both IP₃-mediated calcium release from stores and subsequent store-operated calcium entry. The specificity of this inhibition should be verified using the inactive analog U-73343, which should not affect the calcium response. At the level of store-operated calcium entry, 2-aminoethoxydiphenyl borate (2-APB) at 50-100 μM concentration effectively inhibits Orai1/CRAC channel function, particularly the sustained phase of calcium influx that is crucial for many neutrophil functions. For more specific targeting of intracellular calcium stores, thapsigargin (1-5 μM) can be used to inhibit SERCA pumps, thereby depleting ER calcium stores and preventing calcium release regardless of IP₃ receptor activation [1] [3].
The dual nature of this compound's effects on neutrophil function—both activating innate immune responses while simultaneously suppressing specific antimicrobial functions—presents intriguing possibilities for therapeutic intervention. In the context of P. aeruginosa infections, particularly in immunocompromised patients or those with cystic fibrosis, inhibitors of this compound signaling could potentially enhance neutrophil-mediated bacterial clearance by preventing the metabolite's immunosuppressive effects. Conversely, in hyperinflammatory conditions where excessive neutrophil activation contributes to tissue damage, such as in acute respiratory distress syndrome (ARDS) or autoimmune disorders, this compound or its analogs might be exploited for their ability to limit neutrophilic inflammation without completely abolishing antimicrobial capacity [1].
The discovery that this compound modulates neutrophil apoptosis specifically under inflammatory conditions suggests potential applications in resolving persistent inflammation, where impaired neutrophil clearance prolongs inflammatory responses and contributes to tissue damage. Furthermore, the intersection between this compound signaling and other immunomodulatory pathways, such as those involving hydrogen sulfide (H₂S) which also influences neutrophil leukotriene synthesis and ROS production, indicates potential for combination approaches targeting multiple bacterial immune evasion strategies simultaneously [4]. Future research should focus on identifying the specific receptor for this compound, developing more potent and specific agonists and antagonists, and evaluating the in vivo efficacy of modulating this pathway in models of infection and inflammation.
Several technical challenges may arise when performing calcium flux assays with neutrophils and this compound. Rapid desensitization of the calcium response can occur with repeated stimulation, necessitating careful experimental design when multiple treatments are planned. This can be mitigated by allowing adequate recovery time between stimulations or using separate cell aliquots for different conditions. Dye leakage from loaded cells, particularly with AM ester dyes, can cause decreasing baseline signals over time; this can be minimized by using probenecid (1-2.5 mM) in the extracellular buffer to inhibit organic anion transporters [3].
This compound solubility can present challenges due to its hydrophobic nature. Preparing stock solutions in DMSO (typically 100-500 mM) followed by dilution in aqueous buffers with thorough vortexing is recommended, though the final DMSO concentration should not exceed 0.1% to avoid solvent effects on neutrophil function. Neutrophil priming during isolation procedures can significantly alter calcium responses; thus, isolation should be performed as quickly as possible using minimal centrifugation steps, and cell viability and activation status should be routinely monitored using surface markers like CD11b or CD62L [3].
Appropriate controls are essential for interpreting calcium flux experiments with this compound. Vehicle controls (DMSO at the same concentration used for this compound solutions) should always be included to account for solvent effects. Positive controls for calcium flux, such as the chemotactic peptide fMLP (0.1-1 μM) or the calcium ionophore ionomycin (1-5 μM), validate the responsiveness of the neutrophil preparation and proper functioning of the detection system. For inhibitor studies, validation of inhibitor efficacy should be confirmed using established agonists for the targeted pathway components [1] [3].
To distinguish between calcium release from intracellular stores and calcium influx from extracellular sources, experiments should be performed in calcium-free buffers (with EGTA added to chelate residual calcium) compared to normal calcium-containing buffers. The specificity of this compound effects should be verified by testing structurally similar but inactive compounds as additional negative controls when available. Finally, correlation of calcium signals with functional outputs such as chemotaxis, ROS production, or bacterial killing strengthens the biological relevance of the observed signaling events [1].
The study of this compound-induced calcium flux in neutrophils provides a fascinating example of how bacterial metabolites can manipulate host immune signaling pathways to promote microbial survival. The detailed protocols and mechanistic insights presented in these Application Notes provide researchers with robust methodologies for investigating this sophisticated host-pathogen interaction. Further research in this area will undoubtedly yield new insights into microbial pathogenesis and potentially identify novel therapeutic targets for modulating neutrophil function in infectious and inflammatory diseases.
| Cell Type / Organism | Experimental Context | Effective Concentrations | Key Apoptotic Findings | Citation |
|---|---|---|---|---|
| Neutrophils (Mouse) | Pseudomonas aeruginosa infection; LPS stimulation | ~200 µM (estimated in vivo) | Induced caspase-3 cleavage; decreased Bcl-2; reduced cell viability with LPS co-stimulation. | [1] [2] [3] |
| C. elegans (Nematode) | Contact nematicidal activity | 60-80 µg/mL | Induced lysosomal membrane rupture, increased cytoplasmic calcium, and upregulation of necrosis-associated genes (itr-1, tra-3, asp-3, asp-4). | [4] |
| BEAS-2B (Human normal lung cells) | Benzo(a)pyrene (B[a]P)-induced tumorigenesis | Not specified for apoptosis | Activated Nrf2 pathway, counteracted ROS, and attenuated DNA damage/inflammation (key anti-carcinogenic effects). | [5] [6] |
Based on the collective evidence, here is a detailed protocol you can use as a starting point for investigating apoptosis induction by 2-Undecanone in in vitro cell cultures.
The following are standard methods for apoptosis detection. It is recommended to use at least two complementary techniques.
The research suggests that this compound may trigger apoptosis through multiple interconnected pathways. The diagram below synthesizes these potential mechanisms.
What are the main factors that affect ? The primary factors are pH, temperature, and the solvent used. 2-Undecanone can undergo chemical transformation, especially under specific conditions. One study noted that its precursor, sodium houttuyfonate, can be converted to this compound during processes like steam distillation, indicating that heat is a key destabilizing factor [1].
Is this compound soluble in water? No, this compound is very difficult to dissolve in water [1]. It is soluble in organic solvents like ethanol, benzene, chloroform, and acetone [2]. For cell-based experiments, dimethyl sulfoxide (DMSO) is commonly used to fully dissolve the compound before it is added to aqueous media [1].
What are the known biological targets of this compound? Recent research has identified Hsp70 A and V-ATPase A as specific protein targets responsible for this compound's contact-killing effect on nematodes. Furthermore, its repellent effect is mediated through AWB olfactory sensory neurons and the cGMP signaling pathway [3].
What safety precautions should I take when handling this compound? this compound is a combustible liquid and can be harmful if swallowed. It is toxic to aquatic life. Personal protective equipment, including gloves and safety glasses, is recommended. Handle it in a well-ventilated place and keep it away from heat and open flames [4].
| Problem & Symptom | Possible Cause | Suggested Solution |
|---|
| Unexpected loss of bioactivity Solution no longer produces expected repellent or antimicrobial effect. | Chemical degradation or volatilization. Unstable under current storage conditions (e.g., high temperature, inappropriate pH). | - Prepare fresh solutions more frequently.
The following are key methodologies adapted from recent studies that directly investigated the effects and stability of this compound.
This protocol is adapted from a comparative study of sodium houttuyfonate and this compound, which investigated the stability of these compounds under different conditions [1].
This protocol is based on a study that investigated the use of this compound as a postbiotic against pathogenic biofilms [5].
The diagram below summarizes the key findings on the dual-action mechanism of this compound against nematodes, as revealed in a 2025 study [3].
The table below summarizes key physicochemical and solubility data for 2-Undecanone to assist in your experimental planning [1].
| Property | Value / Description |
|---|---|
| CAS Number | 112-12-9 [1] |
| Molecular Formula | C₁₁H₂₂O [1] |
| Molecular Weight | 170.29 g/mol [1] |
| Appearance | Colorless to light yellow liquid [1] |
| Recommended Storage | Stable at ambient temperature for short-term shipping; for long-term, store at -20°C in a sealed container protected from moisture [1] |
| Solubility in DMSO | ~100 mg/mL (~587.20 mM) [1] |
This protocol is for preparing a 100 mg/mL stock solution of this compound in DMSO, which can be diluted further for assays [1].
This workflow describes diluting the DMSO stock solution into a 2.5 mg/mL working concentration for biological assays using a co-solvent system [1].
What is the maximum solubility of this compound in DMSO? The solubility is approximately 100 mg/mL (587.20 mM) at room temperature. This high concentration is typically sufficient for creating concentrated stock solutions for most research applications [1].
Why is DMSO the preferred solvent for this compound in biological assays? DMSO is a polar aprotic solvent capable of dissolving both polar and non-polar compounds like this compound [2]. It is also miscible with water and cell culture media, facilitating the creation of working solutions for cell-based studies [2] [3]. Its ability to penetrate tissues makes it useful in transdermal drug delivery research [3].
My this compound solution in DMSO has turned yellow. Is it still usable? A light yellow color is noted in the appearance and may not indicate degradation, but a dark yellow or cloudy solution suggests issues [1]. Confirm preparation steps were followed correctly and check storage conditions and time.
How should I store my this compound stock solutions, and what is their shelf life? For long-term stability, aliquot and store stock solutions at -20°C [1]. When handled properly, a DMSO stock solution can be stable for up to 6 months at -80°C or 1 month at -20°C [1]. Always use sealed containers to prevent absorption of moisture, which can affect solution stability [1].
The compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this? Precipitation is common when diluting a organic solvent stock into aqueous media. Using a co-solvent system like 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline can maintain solubility [1]. Ensure you add co-solvents sequentially and mix thoroughly at each step.
| Issue | Possible Cause | Solution |
|---|---|---|
| Low Solubility / Precipitation | Poor solvent choice, rapid dilution, final DMSO concentration too low. | Use recommended DMSO stock concentration. Dilute slowly into aqueous buffer with co-solvents. Ensure the final DMSO concentration is sufficiently high to maintain solubility but not toxic to cells (typically 0.1-1%). |
| Inconsistent Experimental Results | Crystallization of compound in assay medium, degradation of stock solution. | Visually check for precipitation before and during assays. Prepare fresh stock solutions or use previously aliquoted and properly stored stocks. |
| High Background in Assays | DMSO can affect some assay chemistries or interact with plasticware. | Include a DMSO-only vehicle control in all experiments at the same concentration as your test samples to account for any solvent effects. |
The table below summarizes the core quantitative findings from a 2022 study on this compound derived from Pseudomonas aeruginosa [1] [2].
| Parameter | Experimental Finding | Reported Concentration/Effect |
|---|---|---|
| In Vivo Concentration | Concentration in peritoneal fluid of P. aeruginosa-infected mice. | ~200 μM (calculated) [1] [2] |
| Neutrophil Migration | Elicited significant chemotactic migration of neutrophils (in vitro and in vivo). | Acted as a chemoattractant [1] [2] |
| Neutrophil Activation | Increased degranulation and ROS generation in isolated neutrophils. | Significant increase [1] [2] |
| Bactericidal Activity | Inhibited neutrophil bactericidal activity against P. aeruginosa. | Significant decrease [1] [2] |
| LPS-Induced NETosis | Inhibited Lipopolysaccharide (LPS)-induced Neutrophil Extracellular Trap (NET) formation. | Significant decrease [1] [2] |
| LPS-Induced Cytokines | Decreased LPS-induced secretion of TNF-α, IL-6, IL-1β, and IL-10. | Significant decrease [1] [2] |
| Cell Viability (with LPS) | Reduced neutrophil viability in the presence of LPS. | Significant decrease at 2h and 12h [1] [2] |
The same study proposed a dual-mode mechanism for this compound, which is summarized in the diagram below. It shows how this compound first activates neutrophils, but then suppresses their defense functions and promotes apoptosis in the presence of LPS [1] [2].
Based on the research, here are outlines of the core methodologies used to investigate this compound's effects.
This protocol was used to identify and quantify this compound in biological samples [1] [2].
The following methods can be combined to conclusively demonstrate apoptosis.
Here are some potential experimental issues and solutions based on general principles of cell biology.
| Challenge | Potential Cause | Troubleshooting Tips |
|---|---|---|
| High background apoptosis in controls. | Neutrophil isolation procedure is too harsh; cells are old. | Minimize processing time; use fresh, highly purified neutrophil isolates; pre-check health of cells before treatment. |
| Inconsistent results between experiments. | Biological variation; slight changes in reagent preparation; inconsistent cell seeding. | Use a standardized protocol; include internal controls in every experiment; ensure this compound is freshly prepared or properly stored; perform replicates. |
| No observed effect of this compound on apoptosis. | Concentration is too low; exposure time is insufficient; LPS contamination is masking the effect. | Perform a dose-response curve (e.g., 50-500 μM); extend treatment time; use LPS-free reagents and validate assays. |
| Unexpected cytotoxicity in all groups. | This compound solvent (e.g., DMSO) is toxic. | Keep the final concentration of the solvent low (e.g., <0.1% for DMSO) and include a vehicle control in all experiments. |
Q1: What is this compound and what off-flavor does it cause? this compound (also known as methyl nonyl ketone) is a methyl ketone. In dairy products like UHT milk, it has been identified as a direct contributor to oxidation off-flavor perception [1] [2]. Its presence is associated with a general deteriorated flavor quality.
Q2: Under what conditions is this compound formed in milk? Its formation is accelerated under higher temperature storage conditions. In full-fat UHT milk, the concentration of this compound and related methyl ketones was found to reach its maximum after 30 days of storage at 37°C [1] [2]. This indicates that lipid oxidation, which is intensified by heat, is a key formation pathway.
Q3: Are other compounds related to this off-flavor? Yes, this compound is rarely alone. Research has identified that 2-Heptanone and 2-Nonanone are formed under similar conditions and work together to confer the oxidation off-flavor [1] [2]. Therefore, it is advisable to monitor these compounds as a group.
For researchers, detecting and quantifying these compounds is crucial. The following workflow outlines a standard methodology.
The methodology below is adapted from studies on UHT milk oxidation [1] [2].
1. Sample Preparation and Storage
2. Volatile Compound Extraction: HS-SPME
3. Compound Separation and Identification: GC-MS
4. Data Correlation and Validation
The core strategy is to control lipid oxidation. The following table summarizes key approaches based on research findings.
| Mitigation Strategy | Technical Implementation | Rationale & Reference |
|---|---|---|
| Optimize Lipid Composition | In formulations (e.g., infant formula), use vegetable oils with balanced unsaturated fatty acid (UFA) profiles and higher oxidation stability, such as high-oleic variants [3]. | Reduces the pool of oxidation-prone lipids that degrade into off-flavor compounds [3]. |
| Control Storage Temperature | Maintain the coldest possible, consistent storage temperature from production to consumer. Avoid temperature fluctuations [1]. | Lower temperatures significantly slow down the kinetic reactions of lipid oxidation and the subsequent formation of methyl ketones [1] [2]. |
| Target Multiple Ketones | Develop quality control methods that monitor 2-Heptanone and 2-Nonanone alongside this compound [1]. | These methyl ketones have a combined and confirmed synergistic effect on oxidation off-flavor perception [1] [2]. |
The diagram below illustrates the lifecycle of this off-flavor and the primary intervention points.
Q: What is the dual-action mechanism of 2-Undecanone against nematodes? A: this compound exhibits a unique dual-action mechanism comprising both repellent and direct toxic effects:
Q: What are the specific molecular targets of this compound's contact killing effect? A: Research has identified Hsp70 A and V-ATPase A as the primary targets responsible for this compound's contact killing effect. These targets play crucial roles in maintaining lysosomal membrane integrity [1].
Q: How does this compound trigger lysosomal membrane rupture? A: The mechanism involves:
Q: What is the relationship between lysosomal membrane permeabilization (LMP) and rupture (LMR)? A: These are distinct phenomena:
Table 1: this compound Concentration-Dependent Effects in C. elegans [1]
| Concentration Range | Biological Effect | Primary Mechanism | Key Molecular Players |
|---|---|---|---|
| 1-5 mg/mL | Repellent behavior | Olfactory neuron activation | AWB sensory neurons, cGMP pathway |
| 0.06-0.08 mg/mL | Contact killing, lysosomal rupture | Calcium accumulation, membrane disruption | Hsp70 A, V-ATPase A, sphingomyelin metabolism |
Table 2: Lysosomal Damage Detection Methods [1] [3]
| Method | Principle | Application in this compound Research | Key Considerations |
|---|---|---|---|
| Lyso-Tracker | Fluorescent dye accumulating in acidic compartments | Detection of lysosomal membrane integrity | Rupture shows burst of red fluorescence |
| LMP-1::GFP | Transgenic strain expressing lysosomal marker | In vivo assessment of membrane integrity | Rupture shows GFP-labeled debris diffusion |
| Acridine Orange | Metachromatic shift in acidic environments | Real-time monitoring of LMP | Loss of red fluorescence, increase in green signal |
| Fluo-4 AM / FRET | Calcium indicators | Detection of intracellular calcium changes | Increased fluorescence indicates Ca²⁺ accumulation |
Issue: Inconsistent lysosomal rupture effects across experiments
Issue: Variable repellent responses in chemotaxis assays
Issue: Difficulty distinguishing between LMP and LMR
Cellular Response Pathways to Lysosomal Damage:
Key Cellular Quality Control Pathways:
For comprehensive analysis of this compound effects, implement a multi-modal approach:
Combine repellent and toxicity assays to characterize both mechanisms of action
Employ multiple lysosomal integrity detection methods for validation
Include appropriate controls:
Monitor sphingomyelin metabolism as a secondary validation of mechanism
Utilize both acute and chronic exposure paradigms to model different application scenarios
Here are answers to common questions about this compound's interference with LPS-induced responses in neutrophils.
| Question | Answer & Key Findings | Supporting Data |
|---|
| What is the net effect of this compound on the innate immune response to P. aeruginosa? | It limits innate defense. While it initially recruits and activates neutrophils, it ultimately suppresses their bactericidal activity and promotes apoptosis, aiding bacterial immune escape [1] [2]. | • Recruitment: Induced neutrophil migration in vitro and in vivo [1]. • Bacterial Killing: Significantly decreased neutrophil bactericidal activity against P. aeruginosa [1]. • Cell Survival: Reduced neutrophil viability in the presence of LPS [1]. | | How does this compound alone affect neutrophil activity? | It acts as a chemoattractant and activates neutrophils via a specific signaling pathway [1] [2]. | • Migration: Significant chemotactic migration [1]. • Activation: Increased degranulation and ROS generation [1]. • Signaling: Stimulation via a Gαi-protein/Phospholipase C (PLC) pathway, leading to calcium influx and ERK/Akt phosphorylation [1]. | | How does this compound suppress LPS-induced neutrophil responses? | It broadly inhibits key inflammatory responses triggered by LPS and shifts cell fate from NETosis to apoptosis [1] [2]. | • NETosis: Significantly decreased LPS-induced formation of Neutrophil Extracellular Traps (NETs) [1]. • Cytokines: Significantly reduced LPS-induced secretion of TNF-α, IL-6, IL-1β, and IL-10 [1]. • Signaling: Attenuated LPS-induced NF-κB pathway activation (reduced p65 phosphorylation and IκB degradation) and decreased LPS-induced phosphorylation of ERK and Akt [1]. | | What is the experimental evidence for this compound inducing apoptosis? | In the presence of LPS, it promotes pro-apoptotic signaling, steering neutrophils toward death [1]. | • Markers: Increased levels of cleaved caspase-3 (pro-apoptotic) and decreased Bcl-2 (anti-apoptotic) under LPS stimulation [1]. • Viability: Significantly decreased neutrophil viability when co-treated with LPS, but not when treated with this compound alone [1]. |
For researchers looking to replicate or build upon these findings, here are the core methodologies.
This protocol is used to detect and quantify this compound produced during a live bacterial infection [1] [2].
This set of in vitro assays determines the functional effects of this compound on isolated neutrophils [1] [2].
The following diagram and DOT code illustrate how this compound influences neutrophil signaling, both independently and in the context of LPS stimulation.
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)
The table below summarizes the existing in vitro cytotoxicity data for undecane.
| Cell Line | Cell Type Description | Assay Used | Cytotoxicity Threshold / Key Finding | Source Compound |
|---|---|---|---|---|
| RBL-2H3 [1] | Rat basophilic leukemia mast cell | MTT | No effect on cell viability at 1–100 µM. | Undecane |
| HaCaT [1] | Human keratinocyte cell line | MTT | No effect on cell viability at 1–10 µM; 100 µM showed some effect. | Undecane |
| HepG2 [2] | Human liver cancer cell line | XTT | One of 57 plant extracts tested showed cytotoxicity (4x EC50 = 12.9 µg/ml). The active compound was not confirmed to be undecane. | A plant extract containing undecane, among other compounds |
| CHL/IU [3] | Chinese hamster lung fibroblast | Chromosomal Aberration | No cytogenetic effects observed up to the limit concentration of 10 mM. | Undecane |
Here are detailed methodologies for key cytotoxicity assays referenced in the data, which can be applied for testing 2-undecanone.
The MTT assay measures the metabolic activity of cells based on the reduction of a yellow tetrazolium salt to purple formazan crystals by viable cells.
The XTT assay is another tetrazolium-based method that offers the advantage of yielding a water-soluble formazan product, eliminating the need for a solubilization step.
Since direct data on this compound is limited, the following approaches are recommended:
The table below summarizes the essential physical and chemical properties of 2-Undecanone that are critical for determining its storage and handling requirements [1] [2] [3].
| Property | Value / Condition | Notes / Source |
|---|---|---|
| Physical State | Colorless to light yellow liquid [1] [2] | |
| Melting Point | 11-13 °C [1] [2] | Indicates it may solidify in cold environments. |
| Flash Point | 88-89 °C (closed cup) [1] [2] | Classified as a combustible liquid. |
| Storage Temperature | Store below +30°C / Keep cool [1] [2] [4] | |
| Storage Container | Tightly closed, in a dry and well-ventilated place [1] [4] | Opened containers must be carefully resealed [1]. |
| Incompatible Materials | Strong oxidizing agents, Strong bases [1] [2] | |
| Stability | Stable under recommended storage conditions [1] [4] |
When working with this compound in the lab, adhere to these safety and handling protocols:
This compound is stable under recommended storage conditions [1] [4]. The main conditions to avoid are:
Here are answers to common issues you might encounter:
Q: The this compound in my storage vial has solidified. What should I do?
Q: What is the primary environmental and health hazard associated with this compound?
Q: How should I dispose of waste this compound and contaminated materials?
Q: I am detecting a waxy, fruity, or creamy odor in my lab. Could it be from this compound?
The diagram below outlines the logical workflow for the proper storage and handling of this compound in a laboratory setting.
The following table organizes common causes and solutions for reduced sensitivity in Gas Chromatography (GC), which are directly applicable to the analysis of volatile compounds like 2-Undecanone [1].
| Problem Category | Possible Causes | Investigation & Corrective Actions |
|---|---|---|
| Universal Sensitivity Loss | Incorrect instrument method, autosampler issues, or faulty detector settings. | Verify inlet/detector temps, split ratio, sample vial integrity, and syringe function. For MS detectors, check tune status, ion masses, and dwell times [1]. |
| Loss with Peak Broadening | Loss of column efficiency or incorrect detector data rate. | Confirm correct column installation and carrier gas flow; trim inlet column end (0.5-1 meter); run column test mix; ensure detector acquisition rate matches method [1]. |
| Reduced Early-Eltuing Peaks | Issues with sample introduction or solvent focusing. | Replace inlet and vial septa; verify sample solvent and initial oven temp (should be ~20°C below solvent BP); check splitless purge time [1]. |
| Reduced Late-Eltuing Peaks | Sample discrimination in the inlet. | Check syringe injection speed; ensure correct liner geometry and proper placement of packing material (e.g., deactivated glass wool) [1]. |
The logical flow for diagnosing these issues can be visualized as a decision tree, guiding users from the initial symptom to the most likely cause.
For a foundational improvement in sensitivity, consider automating sample preparation. Vial Wall Sorptive Extraction (VWSE) is a miniaturized, automated technique ideal for extracting low-polarity analytes like this compound from aqueous matrices. It simplifies the process and improves both sensitivity and reproducibility [2].
1. Principle: The sample is placed in a vial whose inner wall is coated with a thin film of a sorbent polymer (e.g., Polydimethylsiloxane, PDMS). Target analytes are adsorbed onto this film, achieving extraction and pre-concentration in a single step [2].
2. Coating Protocol:
3. Extraction Workflow: The automated workflow for a VWSE analysis is straightforward and minimizes manual intervention.
4. Key Advantages:
Q: What is the first thing I should check if my this compound peak suddenly gets smaller? A: First, determine the scope of the problem. If it's only the this compound peak, verify that your sample preparation is consistent and that there is no specific degradation of the compound. If all peaks are affected, immediately check for instrument method changes, autosampler syringe issues, and a leaking or worn inlet septum [1].
Q: How can I make my analytical method for this compound more sensitive and environmentally friendly? A: Adopting miniaturized and automated sample preparation techniques like Vial Wall Sorptive Extraction (VWSE) is an excellent strategy. It reduces organic solvent consumption, minimizes waste, and improves sensitivity through pre-concentration, aligning with the principles of Green Analytical Chemistry [2] [3].
Q: My late-eluting peaks are getting smaller, but the early ones are fine. What does this mean? A: This is a classic sign of sample discrimination in the GC inlet. Focus your troubleshooting on the injection process: ensure a fast syringe injection speed and verify that the correct inlet liner with properly positioned packing material is used to ensure complete vaporization and transfer of higher-boiling point analytes like this compound [1].
Q1: Do bacteria develop resistance to this compound? As of the latest research, there are no published reports of bacteria developing direct resistance to the compound this compound. Interestingly, the compound is itself a virulence strategy. The bacterium Pseudomonas aeruginosa produces this compound to modulate the host's immune response, thereby promoting its own survival—a form of host-focused evasion rather than direct self-resistance [1] [2].
Q2: What is the primary mechanism by which this compound benefits its bacterial producer? The primary mechanism is the modulation of neutrophil activity. This compound has a dual effect on these key immune cells:
The following diagram illustrates this dual and paradoxical signaling mechanism.
For researchers aiming to study how bacteria like P. aeruginosa interact with this compound, the following protocols, derived from recent studies, can serve as a starting point.
Experiment 1: Quantifying this compound Production *In Vivo* This protocol is used to detect and quantify this compound produced by bacteria during infection [1] [2].
Experiment 2: Assessing Neutrophil Functional Modulation *In Vitro* This protocol outlines how to test the immunomodulatory effects of this compound on isolated neutrophils [1] [2].
Research on similar methyl ketones can provide valuable insights for your investigations. The table below summarizes potential cellular targets identified in other organisms.
| Methyl Ketone | Studied Organism | Identified Potential Targets / Mechanisms | Citation |
|---|---|---|---|
| 2-Nonanone | Cyanobacterium (Synechococcus) | Proteins involved in cell wall biogenesis (Murein-peptide ligase), outer membrane lipid balance (MlaD ABC transporter), and DNA repair (VRR-NUC domain protein). | [3] |
| This compound | Nematode (C. elegans) | Induction of necrosis via lysosomal membrane rupture and intracellular calcium accumulation. Targets identified: Hsp70 A and V-ATPase A. | [4] |
| 2-Dodecanone | Parasitoid Wasp (N. vitripennis) | Modulation of gene expression in the ecdysone (steroid hormone) signaling pathway, suggesting potential endocrine disruption. | [5] |
The table below outlines the fundamental characteristics of the two compounds.
| Feature | Sodium Houttuyfonate (SH) | 2-Undecanone (Methyl Nonyl Ketone) |
|---|---|---|
| Chemical Nature | Stable, synthesized compound derived from Houttuynia cordata [1]. | A natural ketone component found in the essential oil of Houttuynia cordata [1]. |
| Molecular Weight | 302.36 g/mol [1] | 170.3 g/mol [1] |
| Stability | Relatively stable; can convert to this compound under specific conditions like steam distillation [1]. | Stable compound; end product of SH conversion [1]. |
| Primary Research Focus | Anti-inflammatory, antibacterial, antiviral, and immunomodulatory effects [1] [2] [3]. | Anti-inflammatory and antifungal activities [1] [4]. |
A pivotal finding from a 2014 comparative study is that after oral administration in mice, Sodium Houttuyfonate was detected in the systemic circulation and tissues without conversion to this compound [1] [5]. This suggests that SH is not merely a prodrug and exerts its own distinct pharmacological effects in vivo.
Direct comparative studies reveal significant differences in the potency and scope of the anti-inflammatory effects of SH and this compound. The data below are primarily derived from a head-to-head study using LPS-stimulated RAW264.7 macrophage cells and a mouse model of xylene-induced ear edema [1].
The following table summarizes the inhibitory effects of SH and this compound on key inflammatory markers.
| Inflammatory Marker | Effect of SH (at 0.1-20 μg/mL) | Effect of this compound (at 0.1-20 μg/mL) | Comparative Potency |
|---|---|---|---|
| TNF-α Production | Significant, dose-dependent inhibition [1]. | Significant, dose-dependent inhibition [1]. | SH demonstrated a more potent inhibitory effect than this compound at the same dosage [1]. |
| IL-1β Production | Significant, dose-dependent inhibition [1]. | Significant, dose-dependent inhibition [1]. | SH demonstrated a more potent inhibitory effect than this compound at the same dosage [1]. |
| IL-10 Secretion | Significant, dose-dependent increase [1]. | Significant, dose-dependent increase [1]. | SH induced a more pronounced increase than this compound at the same dosage [1]. |
| TLR4 Expression | Significant inhibition in LPS-induced cells [1]. | Significant inhibition in LPS-induced cells [1]. | Both showed significant inhibition, with no statistically significant difference between them post anti-TLR4/MD-2 treatment [1]. |
| Model / Effect | Effect of SH | Effect of this compound |
|---|---|---|
| Xylene-induced mouse ear edema | Dose-dependent inhibitory effect [1]. | Dose-dependent inhibitory effect [1]. |
| Comparative Efficacy | SH showed more potent anti-inflammatory activity than this compound at the same dosage in vivo [1]. |
A more recent study on SH in an acute rhinosinusitis (ARS) rat model provides additional mechanistic insight, showing that SH alleviates inflammation by inhibiting the phosphorylation of ERK and p38 MAPK, key proteins in the MAPK signaling pathway [2].
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
The anti-inflammatory mechanisms of both compounds involve modulation of key signaling pathways. The diagram below illustrates the primary pathway through which both SH and this compound are known to act.
Furthermore, separate research has elucidated an additional, specific mechanism for Sodium Houttuyfonate involving the MAPK pathway, which is particularly relevant in epithelial inflammation models [2].
The table below compares the stability and in vivo behavior of the two compounds, which are critical factors for drug development.
| Aspect | Sodium Houttuyfonate | This compound |
|---|---|---|
| Stability in Preparation | Can be converted to this compound under certain conditions (e.g., high temp, steam distillation) [1]. | Stable; used as a quality control marker for H. cordata oil [1]. |
| In Vivo Fate (Post-Oral Admin) | Detected intact in mouse serum and GI tissue without conversion to this compound [1]. | Not detected as a metabolite of SH in circulation after oral administration of SH [1]. |
Future research could focus on further elucidating the precise molecular targets of SH and exploring synergistic effects when both compounds are used in combination.
| Target Arthropod | Key Findings | Experimental Context & Notes |
|---|
| Ticks (Amblyomma americanum, Ixodes scapularis) | Undiluted & 50% BioUD: More repellent than undiluted DEET (98.11%) [1]. 7.75% BioUD: Greater repellency than 98.11% DEET in lab choice tests [1]. | Laboratory bioassay (choice test) [1]. BioUD with 7.75% 2-Undecanone was at least 2-4 times more active than DEET against these tick species. | | Ticks (Dermacentor variabilis) | Undiluted & 50% BioUD: More repellent than undiluted DEET [1]. Equivalent Repellency: A 39.5% concentration of BioUD was required to match 98.11% DEET [1]. | Laboratory bioassay (choice test) [1]. Shows species-specific variation in efficacy. | | Ticks (Amblyomma americanum) | Field Repellency: BioUD (7.75%) and DEET (98.1%) showed similar high repellency (>95%) in field assays. Both were more effective than 0.5% permethrin [2]. | Novel field bioassay against natural populations of nymphal ticks [2]. Confirms lab findings in a field setting. | | Mosquitoes (Anopheles spp.) | Vapor Repellency: this compound was generally less effective than DEET and the experimental compound 2 in vapor phase assays [3]. | Spatial/vapor repellency bioassay without human odor cues [3]. Tests repellency via air, not direct skin application. |
The comparative data primarily comes from two types of standardized bioassays.
This methodology was used to generate the data in [1].
This methodology was used in the field study [2].
The precise mechanism of this compound is not fully elucidated, but research indicates it involves olfactory sensing. The diagram below illustrates the current understanding of repellent sensing in mosquitoes and ticks.
| Methyl Ketone | Carbon Atoms | Molecular Formula | Boiling Point (°C) | Key Natural Sources | Reported Bioactivities & Applications |
|---|---|---|---|---|---|
| 2-Undecanone | 11 | C₁₁H₂₂O | 231 [1] | Rue plant, bananas, ginger, strawberries, tomatoes [1] | Insect/Nematode Repellent [1] [2], Nematicide [2], Biofuel candidate [3] [4], Flavor/Fragrance [1] |
| 2-Decanone | 10 | Information not identified in search results | Information not identified in search results | Produced by Pseudomonas koreensis [5] | Antibacterial (vs. Ralstonia pseudosolanacearum) [5] |
| 2-Tridecanone | 13 | Information not identified in search results | Information not identified in search results | Wild tomato [3] | Natural insecticide [3], Biofuel candidate [3] |
| Acetone | 3 | C₃H₆O | ~56 [6] | Information not identified in search results | Industrial solvent, metabolic ketone body [7] |
| Benzophenone | 13 (Diaryl) | C₁₃H₁₀O | 305.4 [8] [9] | Grapes [8] [9] | UV-curing agent, perfume fixative, flavor ingredient [8] [9] |
This compound exhibits a notable dual-action mechanism against nematodes, functioning as both a repellent and a direct-contact nematicide. The experimental data below details these mechanisms and their discovery process.
daf-11, odr-1, and tax-2/tax-4 [2].lim-4 mutants) showed no repellent response to this compound, while mutants lacking other neurons (AWA, in odr-7) responded normally. Mutants in the cGMP pathway genes also showed significantly weakened repellency [2].asp-3, asp-4), ultimately executing cell death [2].The following diagram illustrates the logical relationship and experimental workflow used to determine this dual-action mechanism.
Microbial production of methyl ketones, particularly using engineered bacteria, is a key area of research for sustainable production.
fadA gene. This combination modifies the β-oxidation cycle to accumulate intermediates.The experimental data and protocols presented should provide a solid foundation for your comparison guide. The field is advancing rapidly, with recent studies (2024-2025) providing deeper mechanistic insights and more efficient production processes.
| Feature | 2-Undecanone (from P. aeruginosa) | N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP) |
|---|---|---|
| Origin | Bacterial metabolite (Volatile Organic Compound) [1] [2] | Bacterially derived or mitochondrial N-formylated peptide [3] |
| Primary Role | Immune Evasion: Limits neutrophil defense against infection [1] [2] | Host Defense: Potent activator of neutrophil anti-microbial functions [3] |
| Overall Effect on Neutrophils | Dual role: Initial, direct activation, but suppresses LPS-induced responses and promotes apoptosis [1] [2] | Potent and broad activation of pro-inflammatory functions [4] [3] [5] |
| Chemotaxis | Induces migration (Gαi-PLC pathway) [1] [2] | Strongly induces migration (can be inhibited by Pertussis toxin) [4] [3] |
| Degranulation | Increases release of granules [1] [2] | Increases release of granules (e.g., myeloperoxidase, elastase) [6] [5] |
| ROS Generation | Increases ROS directly, but inhibits LPS-induced ROS [1] [2] | Potently induces superoxide production (Respiratory Burst) [4] [5] |
| NETosis | Inhibits LPS-induced NET formation [1] [2] | Can induce NETosis [3] (priming with LPS often required) |
| Cytokine Secretion | Inhibits LPS-induced TNF-α, IL-6, IL-1β, IL-10 [1] [2] | Can induce cytokine release (e.g., to stimulate prostaglandin production) [4] |
| Bactericidal Activity | Decreases neutrophil killing of P. aeruginosa [1] [2] | Enhances bacterial killing via multiple mechanisms [3] |
| Cell Survival/Apoptosis | Promotes apoptosis, especially under LPS stimulation [1] [2] | Promotes cell survival; its inhibition can shift cells towards apoptosis [1] |
| Key Signaling Pathways | Gαi-PLC-Ca²⁺, ERK, Akt; suppresses LPS-induced NF-κB and Akt [1] [2] | FPR GPCRs, Gαi, PLC, PKC, PI3K, MAPK (ERK, p38), Ca²⁺ flux, NF-κB [4] [5] [7] |
For researchers looking to replicate or contextualize these findings, here is a summary of key experimental details from the cited studies.
The distinct effects of this compound and fMLP arise from their actions on different intracellular signaling pathways. The diagrams below illustrate these key mechanisms.
The pathway above shows how fMLP binding to its Formyl Peptide Receptor (FPR) activates a robust Gαi-protein coupled response. This triggers a cascade involving PLCγ, leading to PKC activation and calcium release, which together stimulate NADPH oxidase and produce a respiratory burst. Parallel activation of PI3K and MAPK pathways (ERK, p38) drives chemotaxis and other inflammatory functions [4] [5] [7].
This diagram illustrates the dual role of this compound. It directly activates neutrophils via a putative Gαi-PLC pathway, leading to calcium flux, ERK/Akt activation, and initial responses like chemotaxis and ROS production (green arrows). However, its defining function is the suppression of the LPS-induced TLR4-NF-κB pathway, leading to inhibited NETosis, reduced cytokine production, and promoted apoptosis (red arrows) [1] [2].
Sulforaphane (SFN) is a natural isothiocyanate derived from cruciferous vegetables, extensively studied for its chemopreventive and anticancer properties through multiple molecular pathways [1] [2] [3].
The table below summarizes the key anti-tumor mechanisms of Sulforaphane and supporting experimental evidence.
| Mechanism of Action | Experimental Model | Key Findings / Observed Effects |
|---|---|---|
| Inhibition of Cell Proliferation & Cell Cycle Arrest [1] | Human osteosarcoma cells [1] | Concentration-dependent suppression; inhibited HDAC6 and Akt/mTOR pathway. |
| Human gastric cancer cells [1] | Induced p53 and p21 expression; inhibited S-phase cell cycle. | |
| Human prostate cancer cells [1] | Altered CDK-cyclin axis; induced S and G2/M phase arrest. | |
| Induction of Apoptosis [2] [3] | HCT-116 colon cancer cells (p53 deficient) [3] | Induced DNA damage, increased Bax, cytochrome C release, and activated caspases (-3, -8, -9). |
| Breast cancer cells (MCF-7, MDA-MB-231, SK-BR-3) [3] | Induced senescence; upregulated p21 and p27; caused global DNA hypomethylation. | |
| Inhibition of Metastasis and Invasion [1] [4] | In vivo 4T1 mouse mammary carcinoma (TNBC model) [4] | Reduced number of lung metastases. |
| Human melanoma & gastric cancer cells [1] | Reduced MMP-2 and MMP-9; increased inhibitor TIMP3; blocked AP-1/NF-κB pathways. | |
| Human breast cancer cells & nude mice [1] | Inhibited NF-κB and suppressed MMP-9 expression. | |
| Advanced human prostate cancer cells [1] | Suppressed EMT; upregulated E-cadherin; downregulated CD44v6/YAP1. | |
| Suppression of Cancer Stem Cells (CSCs) [3] | Review of various cancers [3] | Modulated self-renewal pathways (Wnt/β-catenin, Hedgehog, Notch); reduced ALDH+ cell population. |
| Modulation of Epigenetics [2] [3] | Breast cancer cells [2] | Inhibited histone deacetylase (HDAC) activity; reduced cell proliferation marker Ki-67. |
| Prostate cancer cells (LnCap) [3] | Decreased DNMT1/DNMT3; reduced Cyclin D2 promoter methylation. |
For research reproducibility, here are methodologies from key in vivo and clinical studies.
In Vivo Model (Triple-Negative Breast Cancer)
Clinical Trial (Bioavailability)
The table below summarizes the research maturity of the two compounds.
| Feature | Sulforaphane (SFN) | 2-Undecanone |
|---|---|---|
| Anti-Tumor Research | Extensive: Numerous in vitro, in vivo, and clinical trials [1] [2] [3]. | Not Found: No direct anti-tumor data in search results. |
| Primary Research Context | Cancer prevention and therapy [1] [2]. | Nematode repellent/toxicity [7]; immune modulation in bacterial infection [8]. |
| Key Molecular Targets | Nrf2, HDAC, Akt/mTOR, MMPs, Caspases, CSCs pathways [1] [2] [3]. | Hsp70, V-ATPase (identified in C. elegans for lysosomal integrity) [7]. |
Given the lack of direct data on this compound, you could propose a novel research direction based on its known mechanisms. The pathway below illustrates this investigative concept.
This diagram illustrates how this compound's known mechanisms in non-cancer models could be investigated for potential anti-tumor effects. Research shows it targets Hsp70 and V-ATPase, leading to lysosomal membrane permeabilization and the release of cathepsins, which can trigger mitochondrial apoptosis [7]. This cell death pathway represents a plausible, though unproven, mechanism for targeting cancer cells.
| Biological Activity | Experimental Model/Organism | Key Findings / Mechanism of Action | Effective Concentrations / Reference |
|---|
| Nematicidal & Repellent | Caenorhabditis elegans (nematode) | Triggers repellent behavior via AWB olfactory neurons and cGMP pathway; induces necrotic cell death via lysosomal membrane rupture and calcium influx [1]. | Repellent: 1-5 mg/mL Nematicidal: 0.06-0.08 mg/mL [1] | | Immunomodulatory | Mouse neutrophils (immune cells) | Alone, it activates neutrophil migration and ROS generation. In presence of bacterial LPS, it suppresses NET formation, cytokine production, and bactericidal activity, inducing apoptosis [2]. | In vitro: ~200 µM (estimated in vivo) [2] | | Anti-inflammatory | LPS-stimulated RAW264.7 macrophage cells (in vitro) | Inhibits production of pro-inflammatory cytokines (TNF-α, IL-1β) and increases anti-inflammatory IL-10. Less potent than sodium houttuyfonate in comparative study [3]. | In vitro: 0.1-20 µg/mL [3] | | Anti-inflammatory | Xylene-induced ear edema in mice (in vivo) | Shows a dose-dependent inhibitory effect on inflammation [3]. | In vivo data shown, specific doses not detailed in abstract [3] | | Antimicrobial Source | Found in plants like Houttuynia cordata and various essential oils [3] [4]. | The plant itself is used in traditional medicine for anti-inflammatory purposes, with this compound as a component of its essential oil [3]. | N/A (Natural Source) |
For your guide, here is a deeper look at the experimental protocols and mechanistic insights from the key studies:
Nematicidal Mechanism of Action: The dual-action mechanism against nematodes is particularly well-elucidated.
tax-2, tax-4, and odr-1) [1].Immunomodulatory Mechanism of Action: The activity on immune cells is complex and context-dependent.
The diagram below summarizes the complex dual-pathway mechanism by which this compound affects neutrophils, based on the experimental findings.
Based on the current search results, here are some points to consider for your guide:
The table below compares the core characteristics of 2-Undecanone from different sources.
| Characteristic | Natural (from H. cordata) | Synthetic |
|---|---|---|
| Source | Aerial parts or whole grass of Houttuynia cordata Thunb. [1] [2] | Chemical synthesis [3] |
| Chemical Identity | Identical to synthetic form; a medium-chain aliphatic ketone (C11H22O) [4] | Identical to natural form; a medium-chain aliphatic ketone (C11H22O) [3] |
| Composition in Source | One of many bioactive compounds in essential oil; content varies with harvest season and processing [1] | A single, pure chemical entity [3] |
| Key Markers/Related Compounds | Co-occurs with compounds like β-myrcene, n-decanoic acid, and sodium houttuyfonate (a derivative) [2] [4] | Purity is defined by grade (e.g., 0.98, 0.99) [3] |
| Key Consideration for Researchers | Entourage Effect: Biological activity may be influenced by the full phytocomplex, not just this compound [1]. | Purity & Consistency: Offers superior batch-to-batch reproducibility for standardizing experiments [3]. |
This table summarizes key experimental findings on the bioactivities of this compound and related compounds from in vitro and in vivo studies.
| Bioactivity | Experimental Model | Key Findings & Comparative Efficacy | Citation |
|---|
| Anti-inflammatory | In vitro: LPS-stimulated RAW264.7 macrophage cells. In vivo: Xylene-induced mouse ear edema. | Both Sodium Houttuyfonate (SH) and This compound significantly inhibited pro-inflammatory cytokines (TNF-α, IL-1β) and expression of TLR4. → SH demonstrated more potent activity than this compound at the same dosage. | [4] [5] | | Chemopreventive (Anti-lung tumorigenesis) | In vivo: Benzo(a)pyrene (B[a]P)-induced lung adenocarcinoma in A/J mice. In vitro: Human normal lung BEAS-2B cells. | Both *H. cordata* extract and its bioactive compound this compound significantly suppressed B[a]P-induced lung tumorigenesis by activating the Nrf2-HO-1/NQO-1 signaling pathway, reducing ROS, DNA damage, and inflammation. | [6] | | Antimicrobial | In vitro assays against skin pathogens. | *H. cordata* essential oil (HCEO), containing this compound, n-decanoic acid, and β-myrcene, inhibited growth of S. aureus, S. epidermidis, C. albicans, and C. acnes. | [2] | | Nematicidal | In vitro and behavioral assays on C. elegans. | This compound exhibited a dual-action mechanism: triggering repellent behavior via AWB olfactory neurons and inducing contact toxicity via lysosomal membrane rupture and intracellular calcium accumulation. | [7] |
Stability is a critical factor in pharmaceutical development. Research indicates:
For researchers looking to replicate or design related studies, here are the methodologies from key cited works.
The following diagrams illustrate the key molecular mechanisms of action for this compound and related compounds, as identified in the research.
This diagram visualizes the mechanism by which H. cordata and this compound exert chemopreventive effects against lung tumorigenesis [6].
This diagram summarizes the anti-inflammatory mechanism of Sodium Houttuyfonate and this compound in LPS-stimulated macrophages [4].
The table below summarizes key information on skin-applied repellent ingredients registered by the US Environmental Protection Agency (EPA) to help you compare their profiles [1] [2].
| Active Ingredient | Typical Concentrations | Reported Efficacy & Protection Time | Key Characteristics & Safety Notes |
|---|---|---|---|
| 2-Undecanone | 7.75% (in BioUD) | Mosquitoes: up to 5 hrs; Ticks: up to 2 hrs [1]. Lab studies vs. ticks: comparable to 7-15% DEET; head-to-head vs. 98% DEET, undiluted was more repellent [3] [1]. | Synthetic version of a compound from wild tomato plants. "Published data on its efficacy are limited" [1]. May have a strong odor [1]. |
| DEET | 5% - 100% | Highly effective against mosquitoes and ticks. Duration depends on concentration; 20% concentrations typically provide ~5 hours [1]. | Considered the "gold standard." Generally safe; can damage plastics/synthetics, feel greasy. For children, use ≤30% concentration [1]. |
| Picaridin | 5% - 20% | As effective as DEET against mosquitoes at similar concentrations; also repels ticks. Higher concentrations last longer [1]. | Often better skin tolerance than DEET; odorless, non-greasy, does not damage materials. For children, use ≤10% concentration [1]. |
| IR3535 | 7.5% - 20% | Concentrations ≥10% effective for several hours; 7.5% concentration offered limited protection (≤1 hour) [1]. | A synthetic version of a beta-amino acid. Can cause eye irritation and damage some plastics/fabrics. Safe for children >2 months [1]. |
| Oil of Lemon Eucalyptus (OLE/PMD) | Not specified | Provides up to 6 hours of protection; has been as effective as DEET in some studies [1] [4]. | Refined from lemon eucalyptus tree. Can cause eye and skin irritation. Not recommended for children <3 years [1]. |
| Citronella Oil | Not specified | Short-term protection (≤2 hours) against mosquitoes; likely not effective against ticks [1]. | Provides limited protection. Can cause skin irritation [1]. |
For a researcher-focused comparison, here are the methodologies and key findings from pivotal studies on this compound.
A 2009 comparative study evaluated the repellency of BioUD (7.75% this compound) against three species of ixodid ticks using a laboratory choice test [3].
A 2025 study explored the mechanism of this compound against nematodes, revealing a dual-action mode of repellency and contact toxicity, which could inform understanding of its effects on other organisms [5].
The following diagram illustrates this dual-action mechanism based on the study in C. elegans [5]:
The table below summarizes key experimental findings on the anti-inflammatory effects of 2-undecanone and sodium houttuyfonate from a direct comparative study.
| Compound | Experimental Model | Cytokine/Inflammation Marker | Key Findings on Inhibition/Modulation | Significance (p-value) |
|---|---|---|---|---|
| Sodium Houttuyfonate | LPS-stimulated RAW264.7 cells (in vitro) [1] [2] | TNF-α, IL-1β | More potent inhibition than this compound at same dosages (0.1-20 μg/mL); dose-dependent effect [1] [2] | p < 0.001, 0.01, or 0.05 vs. LPS group [1] [2] |
| IL-10 | More potent increase in secretion than this compound [1] [2] | p < 0.01 or 0.05 vs. LPS group [1] [2] | ||
| TLR4 Expression | Inhibited LPS-induced TLR4 expression [1] [2] | p < 0.005 [1] [2] | ||
| Xylene-induced mouse ear edema (in vivo) [1] [2] | Edema (inflammation) | Dose-dependent inhibitory effect; more potent than this compound [1] [2] | Not specified [1] [2] | |
| This compound | LPS-stimulated RAW264.7 cells (in vitro) [1] [2] | TNF-α, IL-1β | Significant inhibition, but less potent than sodium houttuyfonate; dose-dependent effect [1] [2] | p < 0.001, 0.01, or 0.05 vs. LPS group [1] [2] |
| IL-10 | Increased secretion, but less potent than sodium houttuyfonate [1] [2] | p < 0.01 or 0.05 vs. LPS group [1] [2] | ||
| TLR4 Expression | Inhibited LPS-induced TLR4 expression [1] [2] | p < 0.005 [1] [2] | ||
| Xylene-induced mouse ear edema (in vivo) [1] [2] | Edema (inflammation) | Dose-dependent inhibitory effect [1] [2] | Not specified [1] [2] | |
| LPS-stimulated Mouse Neutrophils (in vitro) [3] | TNF-α, IL-6, IL-1β, IL-10 | Strongly decreased LPS-induced cytokine secretion [3] | Not specified [3] |
For researchers looking to replicate or build upon these findings, here are the core methodologies from the pivotal studies cited above.
Cell-based Anti-inflammatory Assay (RAW264.7 model) [1] [2]
In Vivo Anti-inflammatory Model (Mouse ear edema) [1] [2]
This compound and sodium houttuyfonate exert anti-inflammatory effects through multiple signaling pathways, as shown in the diagram below.
The diagram illustrates the two primary mechanisms identified in the search results:
Environmental Hazard